4-Bromo-2-chloro-6-methylbenzamide
Description
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Properties
CAS No. |
877149-13-8 |
|---|---|
Molecular Formula |
C8H7BrClNO |
Molecular Weight |
248.5 g/mol |
IUPAC Name |
4-bromo-2-chloro-6-methylbenzamide |
InChI |
InChI=1S/C8H7BrClNO/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3H,1H3,(H2,11,12) |
InChI Key |
UBQOWAZMOIWUIJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1C(=O)N)Cl)Br |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)N)Cl)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-2-chloro-6-methylbenzamide (CAS 877149-13-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-chloro-6-methylbenzamide is a substituted aromatic amide of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine and a chlorine atom on the benzene ring, alongside a methyl group, presents a versatile scaffold for the synthesis of novel bioactive molecules. Halogenated compounds, particularly those containing chlorine and bromine, play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides a comprehensive overview of the synthesis, predicted properties, and potential applications of this compound, serving as a valuable resource for researchers in the field. While direct experimental data for this specific compound is limited in publicly accessible literature, this guide synthesizes information from structurally related analogues and precursors to provide a robust working knowledge base.
Physicochemical Properties
| Property | Predicted/Inferred Value | Remarks |
| CAS Number | 877149-13-8 | - |
| Molecular Formula | C₈H₇BrClNO | - |
| Molecular Weight | 248.51 g/mol | Calculated |
| Appearance | White to off-white solid | Inferred from similar benzamides |
| Melting Point | Not available | Likely to be a solid at room temperature with a defined melting point. |
| Boiling Point | Not available | Expected to be high due to the amide functionality and molecular weight. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | Inferred from the non-polar nature of the substituted benzene ring and the polar amide group. |
Synthesis and Reaction Chemistry
The most probable synthetic route to this compound involves the amidation of its corresponding carboxylic acid, 4-Bromo-2-chloro-6-methylbenzoic acid (CAS 877149-07-0).
Step 1: Synthesis of the Precursor, 4-Bromo-2-chloro-6-methylbenzoic acid
The synthesis of this key precursor is not widely detailed in standard chemical literature but can be achieved through multi-step synthetic sequences likely starting from commercially available substituted toluenes or anilines. The properties of this acid are documented[1][2].
Step 2: Amidation of 4-Bromo-2-chloro-6-methylbenzoic acid
The conversion of the carboxylic acid to the primary amide is a standard transformation in organic chemistry. Several methods can be employed:
-
Acid Chloride Formation followed by Amination: This is a common and efficient two-step procedure.
-
Direct Amidation using Coupling Reagents: This one-pot method avoids the isolation of the reactive acid chloride.
Below is a detailed, generalized protocol for the synthesis via the acid chloride intermediate.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Bromo-2-chloro-6-methylbenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ammonia (gas or aqueous solution, e.g., ammonium hydroxide)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
Procedure:
Part A: Formation of 4-Bromo-2-chloro-6-methylbenzoyl chloride
-
To a solution of 4-Bromo-2-chloro-6-methylbenzoic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.5 - 2.0 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride, which can be used directly in the next step.
Part B: Amination of the Acid Chloride
-
Dissolve the crude 4-Bromo-2-chloro-6-methylbenzoyl chloride in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Bubble ammonia gas through the solution or add an excess of concentrated ammonium hydroxide dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours.
-
Quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to afford this compound.
Diagram of the Synthetic Workflow:
Caption: Synthetic pathway from the benzoic acid to the benzamide.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide protons (which may be broad and exchangeable with D₂O), and the methyl protons. The aromatic region will likely display two singlets or two doublets with a small coupling constant, characteristic of a 1,2,4,6-tetrasubstituted benzene ring. The methyl group will appear as a singlet.
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the amide, the aromatic carbons (with the carbon atoms attached to bromine and chlorine having characteristic chemical shifts), and the methyl carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorptions corresponding to the N-H stretching of the primary amide (typically two bands in the region of 3100-3500 cm⁻¹), the C=O stretching of the amide (the amide I band, around 1650-1680 cm⁻¹), and the N-H bending (the amide II band, around 1600-1640 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern (M+2, M+4) due to the presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. Fragmentation patterns would likely involve the loss of the amide group and subsequent fragmentation of the aromatic ring.
Potential Applications in Drug Discovery
Benzamide derivatives are a well-established class of compounds with a broad range of pharmacological activities. The structural features of this compound suggest its potential as a valuable intermediate or a lead compound in several therapeutic areas:
-
Anticancer Agents: Many benzamide-containing molecules have been developed as anticancer drugs, notably as histone deacetylase (HDAC) inhibitors. The substituted phenyl ring of this compound can serve as a scaffold for the design of new HDAC inhibitors or other enzyme inhibitors relevant to cancer therapy.
-
Central Nervous System (CNS) Active Agents: The benzamide moiety is a key pharmacophore in a number of antipsychotic and anticonvulsant drugs. The specific substitution pattern of this compound could be explored for its potential to modulate CNS targets.
-
Antimicrobial and Anti-inflammatory Agents: Various substituted benzamides have demonstrated antimicrobial and anti-inflammatory properties. This compound could serve as a starting point for the development of new agents in these areas.
The presence of bromine and chlorine atoms can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes and interact with biological targets. The methyl group provides a point for further chemical modification to explore structure-activity relationships (SAR).
Safety and Handling
Specific safety data for this compound is not available. However, based on the data for structurally similar compounds, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a chemical compound with significant potential as a building block in the synthesis of novel, biologically active molecules. While direct experimental data is sparse, this guide provides a comprehensive overview of its predicted properties, a reliable synthetic protocol, and a discussion of its potential applications based on established chemical principles and data from closely related compounds. As research in medicinal chemistry continues to evolve, the utility of such versatile scaffolds is likely to expand, making this compound a molecule of interest for further investigation.
References
-
PubChem. (n.d.). 4-Bromo-2-chloro-6-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-({[(2-Chlorophenyl)carbonyl]amino}methyl)-6-Methylphenyl 2,4-Dichlorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-2-chloro-6-methylbenzenethiol. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-2-chlorobenzamide. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-4-chloro-6-methylbenzenamine. National Center for Biotechnology Information. Retrieved from [Link]
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Reagentia. (n.d.). 4-Bromo-2-chloro-6-methylbenzoic acid. Retrieved from [Link]
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SIELC Technologies. (2018, May 16). 4-Bromo-2-chloro-6-methylanisole. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, October 15). 4-Bromo-N-hydroxybenzamide Properties. Retrieved from [Link]
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PubChemLite. (n.d.). 4-bromo-2-fluoro-6-methylbenzamide (C8H7BrFNO). Retrieved from [Link]
- Google Patents. (n.d.). EP 1 020 426 B9.
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- Li, Y., et al. (2019). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers in Pharmacology, 10, 957.
- Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
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Sourcing and Synthesis of 4-Bromo-2-chloro-6-methylbenzamide: A Technical Guide for the Research Professional
Introduction: The Significance of Substituted Benzamides in Modern Research
Substituted benzamides are a cornerstone of medicinal chemistry and drug discovery, exhibiting a wide array of pharmacological activities.[1] Their structural motifs are present in numerous therapeutic agents, including anti-inflammatory, antimicrobial, and antipsychotic drugs.[2][3] The specific substitution pattern on the phenyl ring of 4-Bromo-2-chloro-6-methylbenzamide suggests its potential as a novel building block for creating complex molecular architectures. The strategic placement of bromo, chloro, and methyl groups allows for diverse downstream chemical modifications, making it a valuable intermediate for generating libraries of compounds for high-throughput screening.
Procurement of Key Precursors
The synthesis of this compound can be approached from two primary starting materials: 4-Bromo-2-chloro-6-methylbenzoic acid and 4-Bromo-2-chloro-6-methylbenzonitrile . The selection of the precursor will depend on the researcher's preferred synthetic route and available laboratory capabilities.
Recommended Suppliers for Precursors
A curated list of reputable suppliers for these precursors is provided below. It is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) from the supplier to ensure the purity and identity of the starting material.
Table 1: Suppliers of 4-Bromo-2-chloro-6-methylbenzoic acid (CAS: 877149-07-0)
| Supplier | Purity | Available Quantities |
| Georganics | High Purity | Milligrams to Multi-kilogram |
Table 2: Suppliers of 4-Bromo-2-chloro-6-methylbenzonitrile (CAS: 877149-06-9)
| Supplier | Purity | Available Quantities |
| Nanjing Bike Biotechnology Co., Ltd | 95% | Grams; Kilograms |
| ChemScene | 95+% | Custom |
Physicochemical Properties and Safety Data of Precursors
A thorough understanding of the physical and chemical properties, as well as the safety protocols for handling the precursors, is paramount for successful and safe synthesis.
4-Bromo-2-chloro-6-methylbenzoic acid
Table 3: Physicochemical Properties of 4-Bromo-2-chloro-6-methylbenzoic acid
| Property | Value | Source |
| Molecular Formula | C₈H₆BrClO₂ | [4] |
| Molecular Weight | 249.49 g/mol | [4] |
| XLogP3 | 3.1 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Exact Mass | 247.92399 Da | [4] |
Safety and Handling: Researchers should consult the Safety Data Sheet (SDS) provided by the supplier. As a general guideline for substituted benzoic acids, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[5] Work should be conducted in a well-ventilated fume hood.
4-Bromo-2-chloro-6-methylbenzonitrile
Table 4: Physicochemical Properties of 4-Bromo-2-chloro-6-methylbenzonitrile
| Property | Value | Source |
| Molecular Formula | C₈H₅BrClN | [6] |
| Molecular Weight | 230.49 g/mol | [6] |
| XLogP3 | 3.2826 | [6] |
| Hydrogen Bond Donor Count | 0 | [6] |
| Hydrogen Bond Acceptor Count | 1 | [6] |
| Exact Mass | 228.94265 Da |
Safety and Handling: The SDS for 4-Bromo-2-chlorobenzonitrile indicates that it is harmful if swallowed, toxic in contact with skin, causes skin and serious eye irritation, and is harmful if inhaled.[7] Therefore, stringent safety measures, including the use of a fume hood, and appropriate PPE are mandatory.
Synthetic Pathways to this compound
Two primary synthetic routes are presented, starting from the commercially available precursors. The choice of method will be dictated by available reagents, equipment, and desired reaction scale.
Route 1: From 4-Bromo-2-chloro-6-methylbenzoic acid
This is a classic and reliable method for amide bond formation. The carboxylic acid is first activated, typically by conversion to an acid chloride, which then readily reacts with an amine source.
Figure 1: Synthetic workflow from the carboxylic acid precursor.
Experimental Protocol:
-
Activation of the Carboxylic Acid: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 4-Bromo-2-chloro-6-methylbenzoic acid in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add 1.2 to 1.5 equivalents of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Remove the solvent and excess chlorinating agent under reduced pressure to yield the crude acid chloride.
-
Amidation: Dissolve the crude acid chloride in a dry, aprotic solvent.
-
At 0 °C, add a solution of ammonia (e.g., ammonia in methanol or aqueous ammonium hydroxide) in excess (typically 2-3 equivalents).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Route 2: From 4-Bromo-2-chloro-6-methylbenzonitrile
The hydrolysis of a nitrile to a primary amide is another effective synthetic strategy. This can be achieved under either acidic or basic conditions, with careful control of reaction parameters to avoid over-hydrolysis to the carboxylic acid.
Figure 2: Synthetic workflow from the nitrile precursor.
Experimental Protocol:
-
Partial Hydrolysis: In a round-bottom flask, suspend 1 equivalent of 4-Bromo-2-chloro-6-methylbenzonitrile in a suitable solvent system. For basic hydrolysis, a mixture of ethanol and aqueous sodium hydroxide can be used. For acidic hydrolysis, concentrated sulfuric acid is a common choice.
-
Heat the reaction mixture, typically to reflux, and monitor the progress by TLC. The reaction time will need to be optimized to maximize the yield of the amide while minimizing the formation of the carboxylic acid byproduct.
-
Upon completion, cool the reaction mixture to room temperature.
-
If using acidic conditions, carefully pour the reaction mixture over ice and neutralize with a base (e.g., NaOH solution) until the product precipitates.
-
If using basic conditions, neutralize with an acid (e.g., HCl) to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Quality Control and Analytical Characterization
Rigorous analytical testing is crucial to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR should be performed to confirm the chemical structure. The spectra should be consistent with the expected shifts and coupling constants for the target molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the product.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the amide functional group, including N-H stretches and the C=O stretch.
-
High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the final compound. A purity of >95% is generally required for most research applications.
Potential Research Applications and Bioisosteric Considerations
The structure of this compound makes it an interesting candidate for various research applications, particularly in drug discovery. The benzamide moiety is a common feature in many biologically active compounds, and the specific substitution pattern offers opportunities for further chemical elaboration.
The concept of bioisosterism , where one functional group is replaced by another with similar physicochemical properties, is a powerful tool in medicinal chemistry.[8][9][10] The amide group in this compound could be a starting point for designing bioisosteres to modulate properties such as potency, selectivity, and pharmacokinetic profiles. For example, replacement of the amide with other groups like sulfonamides or reversed amides could lead to new compounds with improved therapeutic potential.[9][11]
Conclusion
While this compound is not a stock chemical, this guide provides a clear and actionable framework for its acquisition through synthesis from readily available precursors. By carefully selecting suppliers, adhering to safety protocols, and employing robust synthetic and analytical methods, researchers can successfully obtain this valuable building block for their discovery programs. The strategic design of this molecule suggests its potential utility in generating novel chemical entities with diverse biological activities, further underscoring the importance of substituted benzamides in the advancement of chemical and pharmaceutical sciences.
References
-
Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. PMC. [Link]
-
4-Bromo-2-chloro-6-methylbenzoic acid | C8H6BrClO2 | CID 56604246. PubChem. [Link]
-
Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. ResearchGate. [Link]
-
Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF. ResearchGate. [Link]
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The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. ResearchGate. [Link]
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The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. PubMed. [Link]
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Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]
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Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Taylor & Francis Online. [Link]
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Supporting Information. Royal Society of Chemistry. [Link]
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The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research. [Link]
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New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. PMC. [Link]
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4-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 108829. PubChem. [Link]
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SAFETY DATA SHEET. Fisher Scientific. [Link]
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4-Bromo-2-methylbenzoic acid (CAS 68837-59-2). Pharmaffiliates. [Link]
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MSDS of 4-Bromo-2-methylbenzonitrile. Autech. [Link]
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4-Bromo-2-chloro-6-methylbenzoic acid. Georganics. [Link]
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Technical Guide: Characterization and Melting Point Determination of 4-Bromo-2-chloro-6-methylbenzamide
This guide is structured as a high-level technical whitepaper designed for researchers who encounter data gaps in specific polysubstituted benzamide intermediates. It addresses the specific compound 4-Bromo-2-chloro-6-methylbenzamide , acknowledging the scarcity of public experimental values while providing a rigorous protocol for its synthesis, purification, and property validation.
Executive Summary
In the development of novel therapeutics—specifically ROR
Despite its utility, validated experimental melting point (MP) data for the primary amide is frequently absent from public chemical registries (PubChem, ChemSpider), often leading to reliance on unverified predicted values. This guide provides a definitive workflow to synthesize, purify, and empirically determine the melting point of this compound, establishing a reference standard for internal quality control.
Compound Profile & Predicted Properties[1][2][3][4][5]
Before experimental validation, we establish the theoretical baseline using Structure-Property Relationship (SPR) analysis. The high symmetry and capacity for intermolecular hydrogen bonding suggest a solid state with a melting point significantly elevated above its aniline precursor.
Table 1: Physicochemical Profile & Analog Comparison[4]
| Property | Target: this compound | Precursor: 4-Bromo-2-chloro-6-methylaniline | Analog: 4-Bromo-2-methylbenzoic acid |
| CAS Number | Not Listed (Primary Amide) | 30273-42-8 | 68837-59-2 |
| Formula | C | C | C |
| Mol.[1] Weight | 248.51 g/mol | 220.49 g/mol | 215.04 g/mol |
| Physical State | Solid (Crystalline) | Solid | Solid |
| Melting Point | Predicted: 165–185 °C | 60 °C (Exp.) | 180–184 °C (Exp.) |
| LogP (Calc.) | ~2.2 | 2.9 | 3.1 |
| H-Bond Donor | 1 (Amide NH | 1 (Amine NH | 1 (Acid OH) |
Scientific Insight: The melting point of primary benzamides is typically comparable to or slightly lower than their corresponding benzoic acids due to similar hydrogen-bonding networks (dimerization). Given the acid melts at ~180°C, the target amide is expected to fall within the 165–185°C range. The ortho-methyl and ortho-chloro groups create a "molecular lock," likely reducing conformational freedom and favoring a higher lattice energy.
Experimental Synthesis & Purification Protocol
To obtain a valid melting point, the compound must be synthesized to >98% purity. Impurities such as the starting acid or incomplete chlorination byproducts will depress the observed MP (freezing point depression).
Phase 1: Synthesis (Acid Chloride Route)
Rationale: Direct amidation avoids harsh conditions that might de-halogenate the ring.
-
Activation: Charge a reactor with 4-bromo-2-chloro-6-methylbenzoic acid (1.0 eq) and anhydrous dichloromethane (DCM). Add catalytic DMF.
-
Chlorination: Dropwise add Oxalyl Chloride (1.2 eq) at 0°C. Allow to warm to room temperature (RT) and stir for 2 hours until gas evolution ceases. In-situ check: TLC (MeOH quench) to confirm acid consumption.
-
Concentration: Evaporate solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.
-
Amidation: Re-dissolve residue in anhydrous THF. Cool to 0°C. Sparge with Ammonia gas (NH
) or add 0.5M Ammonia in Dioxane (3.0 eq). -
Workup: Quench with water. Extract with Ethyl Acetate.[2][3][4] Wash with 1N NaHCO
(removes unreacted acid) and Brine. Dry over Na SO .
Phase 2: Purification (Critical for MP Determination)
Recrystallization is preferred over chromatography to ensure a defined crystal lattice.
-
Solvent System: Ethanol/Water (9:1) or Toluene/Heptane.
-
Protocol: Dissolve crude solid in boiling Ethanol. Add water until slight turbidity appears. Cool slowly to RT, then to 4°C.
-
Drying: Vacuum dry at 45°C for 24 hours to remove solvates.
Melting Point Determination Workflow
Visual capillary methods can be subjective. For a reference standard, Differential Scanning Calorimetry (DSC) is required to distinguish between the melt onset and thermodynamic melting point.
Diagram 1: Characterization Logic Flow
Caption: Analytical workflow for establishing the melting point reference standard.
Protocol Steps:
-
Instrument: Calibrated DSC (e.g., TA Instruments or Mettler Toledo).
-
Parameters:
-
Sample Mass: 2–5 mg in crimped aluminum pan.
-
Ramp Rate: 5°C/min (standard) and 1°C/min (high precision).
-
Range: 40°C to 250°C.
-
-
Data Interpretation:
-
T
: The intersection of the baseline and the leading edge of the endotherm. This is the reported thermodynamic melting point. -
T
: The temperature at maximum heat flow.
-
-
Acceptance Criteria: The melting range (Onset to Liquidus) must be <2.0°C. A broader range indicates impurity or amorphous content.
Synthesis Pathway Visualization
Understanding the origin of the compound helps in identifying potential impurities (e.g., unreacted aniline or brominated byproducts) that affect the melting point.
Diagram 2: Synthetic Route & Impurity Risks
Caption: Synthesis of the target amide from the commercially available benzoic acid precursor.
References
-
Merck Sharp & Dohme Corp. (2015). 4-Heteroaryl Substituted Benzoic Acid Compounds as RORgammaT Inhibitors and Uses Thereof. EP Patent 2884981 B1. European Patent Office.
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 56604246: 4-Bromo-2-chloro-6-methylbenzoic acid.[5] PubChem.[6][1][5]
-
ECHEMI. (2025). 4-Bromo-2-chloro-6-methylbenzenamine Basic Attributes & Properties.
-
Sigma-Aldrich. (2025). Product Specification: 4-Bromo-2-methylbenzoic acid.
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Halogenated Benzamide Derivatives: A Technical Guide to Synthesis, Mechanism, and Therapeutic Potential
Abstract
The benzamide scaffold represents a quintessential "privileged structure" in medicinal chemistry, capable of interacting with a diverse array of biological targets.[1] The strategic incorporation of halogens (F, Cl, Br, I) onto this scaffold profoundly modulates its physicochemical and pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[2][3] This technical guide provides an in-depth review of halogenated benzamide derivatives, synthesizing field-proven insights for researchers, scientists, and drug development professionals. We will explore the causality behind synthetic strategies, dissect structure-activity relationships (SAR), and illuminate the mechanisms of action across key therapeutic areas, with a focus on oncology and central nervous system disorders. This document is designed to be a self-validating resource, grounding key claims in authoritative literature and providing detailed experimental context.
Introduction: The Strategic Role of Halogenation
The introduction of halogens into drug candidates is a cornerstone of modern medicinal chemistry, with approximately 25% of approved drugs featuring a halogen atom.[3] Halogenation is not merely an act of substitution; it is a strategic tool to fine-tune a molecule's drug-like properties.
-
Modulation of Physicochemical Properties : Fluorine, the most electronegative element, can significantly alter the pKa of nearby functional groups, enhance metabolic stability by blocking sites of oxidation, and improve cell permeability.[2][4][5] Heavier halogens like chlorine, bromine, and iodine increase lipophilicity and can participate in "halogen bonding," a non-covalent interaction with nucleophilic regions on a biological target, which can enhance binding affinity.[6][7][8]
-
Conformational Control : The size and electronic nature of the halogen can influence the conformation of the molecule, locking it into a bioactive shape that better fits the target's binding pocket.[3]
-
Bioisosteric Replacement : Halogens can serve as bioisosteres for other functional groups, mimicking their size and electronic properties while offering improved metabolic profiles.
This guide will delve into how these fundamental principles are applied to the versatile benzamide scaffold to generate potent and selective therapeutic agents.
Synthetic Strategies and Methodologies
The synthesis of halogenated benzamides is typically achieved via standard amide coupling reactions.[1] The choice of methodology depends on the desired halogen, its position, and the overall complexity of the target molecule.
General Experimental Protocol: Amide Coupling
A common and robust method involves the activation of a halogenated benzoic acid with a coupling agent, followed by reaction with a desired amine.
Step-by-Step Methodology:
-
Acid Activation: To a solution of the selected halogenated benzoic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., Dichloromethane, DMF) under an inert atmosphere (N2), add a coupling agent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.). Stir the mixture at room temperature for 15-30 minutes.
-
Amine Addition: Add the desired primary or secondary amine (1.0 eq.) to the activated acid solution.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the final halogenated benzamide.
-
Validation: The structure and purity of the final compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Causality Insight: The use of coupling agents like HATU minimizes side reactions and allows the reaction to proceed under mild conditions, which is crucial for preserving sensitive functional groups on complex substrates. The anhydrous and inert conditions prevent the hydrolysis of the activated acid intermediate.
Visualization of Synthetic Workflow
The general workflow for synthesizing halogenated benzamides can be visualized as a logical progression from starting materials to a validated final product.
Caption: Generalized workflow for the synthesis of halogenated benzamides.
Therapeutic Applications & Mechanisms of Action
Halogenated benzamides have demonstrated significant therapeutic potential in several key areas, most notably in oncology and the treatment of central nervous system (CNS) disorders.
Oncology: Targeting DNA Repair and Epigenetics
A. PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) is a critical enzyme in the repair of DNA single-strand breaks.[9] Inhibiting PARP in cancer cells with existing DNA repair deficiencies (e.g., BRCA mutations) leads to the accumulation of lethal double-strand breaks, a concept known as synthetic lethality.[10] The benzamide core is a common feature in many PARP inhibitors.[10][11][12] Halogenation, particularly with chlorine, has been used to enhance the potency of these inhibitors.[10]
-
Mechanism of Action: Halogenated benzamide PARP inhibitors act as competitive inhibitors, binding to the NAD+ binding site in the catalytic domain of PARP-1.[13] This prevents the synthesis of poly(ADP-ribose) chains, trapping PARP-1 on damaged DNA and stalling replication forks, which ultimately leads to cell cycle arrest at the G2/M phase and apoptosis.[13]
B. HDAC Inhibition: Histone deacetylases (HDACs) are enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[14] Overexpression of certain HDAC isoforms is common in cancers.[15] Benzamide-based compounds, such as Entinostat (MS-275), are selective inhibitors of Class I HDACs (HDAC1, 2, and 3).[14][15]
-
Mechanism of Action: The benzamide moiety in these inhibitors typically functions as a zinc-binding group, coordinating with the Zn²⁺ ion in the active site of the HDAC enzyme.[16] This interaction blocks the catalytic activity of the enzyme, leading to histone hyperacetylation, chromatin relaxation, and the reactivation of tumor suppressor genes.[17] Structure-activity relationship studies have shown that substitutions on the benzamide ring are critical for both potency and isoform selectivity.[14][18]
Caption: Mechanisms of action for halogenated benzamides in oncology.
Central Nervous System (CNS) Disorders
Substituted benzamides are a well-established class of atypical antipsychotic drugs.[1] Compounds like Amisulpride and Sulpiride exert their therapeutic effects primarily by acting as antagonists at dopamine D2/D3 receptors.[1][19]
-
Mechanism of Action: In psychotic conditions, dopamine neurotransmission is believed to be hyperactive.[1] Halogenated benzamide derivatives bind to and block D2-like receptors in the brain's mesolimbic and mesocortical pathways, thereby modulating dopamine signaling.[1][16][20] Many newer derivatives are designed to have a multi-receptor profile, also interacting with serotonin receptors (e.g., 5-HT1A, 5-HT2A) to achieve a better side-effect profile, particularly concerning extrapyramidal symptoms and weight gain.[20][21] Halogenation, such as the inclusion of fluorine, is often used in these molecules to fine-tune receptor affinity and pharmacokinetic properties.[21]
Other Applications
-
Antimicrobial Agents: The chloroacetyl group on a benzamide scaffold can react with nucleophilic residues in bacterial proteins, inhibiting essential cellular processes.[22] Brominated benzamides have also shown potent antibacterial activity.[23]
-
Radioligands & Imaging Agents: Iodinated and other halogenated benzamide derivatives are used as radiotracers for non-invasive imaging techniques like SPECT and PET to quantify D2-like dopamine receptors in the brain, aiding in the diagnosis of neurological disorders.[24][25][26] The triiodinated benzamide derivative Iopamidol, for example, is a widely used radiographic contrast agent.[24]
Structure-Activity Relationships (SAR)
The biological activity of halogenated benzamides is exquisitely sensitive to the nature of the halogen, its position on the aromatic rings, and the other substituents present.
Impact of Halogen Type and Position
-
Fluorine: Often used to block metabolic "soft spots," thereby increasing the drug's half-life.[2] Its high electronegativity can also alter receptor binding interactions. Polyfluorinated benzamides have been investigated as angiogenesis inhibitors.[27]
-
Chlorine: A chlorine substituent can enhance lipophilicity and is a key feature in many potent anticancer agents.[10][22][28] For example, N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives show marked growth inhibition in leukemia cells.[28]
-
Bromine: The larger size and polarizability of bromine can lead to strong halogen bonds with protein targets.[6] 3-(2'-bromopropionylamino)-benzamides have been identified as potent cytotoxic agents that induce S-phase cell cycle arrest.[29]
-
Iodine: Often incorporated for use in radio-imaging due to the availability of radioactive isotopes like ¹²³I and ¹²⁵I.[25][26] Iodinated benzamides have also been developed as selective inhibitors of monoamine oxidase B (MAO-B).[30]
Quantitative SAR Data Summary
The following table summarizes representative data for halogenated benzamides targeting HDACs and PARP-1, illustrating the impact of structural modifications on potency.
| Compound Class | Target | Key Structural Feature | Example Compound | IC₅₀ | Reference |
| Benzamide | HDAC1 | 2-amino substitution on cap | 7j | 0.65 µM | [15] |
| Benzamide | HDAC1 | Reference Drug | Entinostat | 0.93 µM | [15] |
| Benzamide | PARP-1 | Phenylacetamidophenyl scaffold | 13f | 0.25 nM | [13] |
| Benzamide | PARP-1 | Urea-based linker | 23f | 5.17 nM | [9] |
| Benzamide | PARP-1 | Urea-based linker | 27f | 6.06 nM | [9] |
Expertise Insight: The sub-nanomolar potency of compound 13f against PARP-1 highlights the success of structure-based design, where scaffolds are optimized to form multiple hydrogen bond interactions within the catalytic pocket of the target enzyme.[13] Similarly, the slightly superior potency of compound 7j over the reference drug Entinostat against HDAC1 demonstrates how subtle modifications to the terminal "cap" group can fine-tune inhibitory activity.[15]
Conclusion and Future Directions
Halogenated benzamides are a remarkably versatile and productive class of molecules in drug discovery. The strategic incorporation of halogens provides a powerful tool to modulate every aspect of a drug's profile, from synthesis and stability to pharmacokinetics and pharmacodynamics. The success of benzamide-based inhibitors for targets like PARP and HDACs underscores the power of this scaffold in oncology.[13][15] In parallel, their continued development as multi-receptor modulators for CNS disorders showcases their adaptability.[21]
Future research will likely focus on:
-
Developing Isoform-Selective Inhibitors: Particularly for targets like HDACs, achieving greater selectivity can lead to improved efficacy and reduced side effects.[18]
-
Exploring Novel Halogenation Patterns: The use of polyhalogenated and less common halogenation patterns may unlock novel biological activities.
-
Harnessing Halogen Bonding: A deeper, more predictive understanding of halogen bonding will enable more rational design of high-affinity ligands.[6][7]
-
Application in Targeted Radionuclide Therapy: Leveraging the melanin-binding properties of some benzamides for targeted delivery of therapeutic radioisotopes to treat melanoma.[31]
The halogenated benzamide scaffold, with its synthetic tractability and rich pharmacological potential, will undoubtedly remain a cornerstone of therapeutic innovation for years to come.
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- Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit. (2021). Journal of Medicinal Chemistry.
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- Molecular structure analysis of benzamide neuroleptics and analogs. X. exo-2,3-Dimethoxy-N-(9-phenylmethyl-9-azabicyclo[3.3.1]non-3-yl)benzamide hydrochloride. (1987). Acta Crystallographica Section C.
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- Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorin
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- 3-(2'-Bromopropionylamino)-benzamides as novel S-phase arrest agents. (2007). PubMed.
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- Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. (2012).
- In vitro affinities of various halogenated benzamide derivatives as potential radioligands for non-invasive quantification of D(2)-like dopamine receptors. (2007). PubMed.
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Methodological & Application
Application Note: Regioselective Synthesis of 4-Bromo-2-chloro-6-methylbenzamide
This Application Note is designed for research scientists and process chemists requiring a robust, scalable protocol for the synthesis of 4-Bromo-2-chloro-6-methylbenzamide .
While the prompt requests a synthesis "from benzoic acid," direct halogenation of benzoic acid derivatives to achieve the 4-bromo-2-chloro-6-methyl substitution pattern is regiochemically disfavored due to the directing effects of the carboxyl group (meta-director) versus the ortho/para-directing alkyl and halogen substituents.
Therefore, this guide presents the Aniline-Nitrile Route , which is the industry-standard approach for establishing this specific substitution pattern with high regioselectivity. The protocol utilizes 2-Chloro-6-methylaniline (which can be derived from 2-chloro-6-methylbenzoic acid via Hofmann rearrangement if strict adherence to the "acid" precursor is required) as the critical regiocontrol scaffold.
Executive Summary
The synthesis of This compound presents a specific regiochemical challenge: installing a bromine atom at the C4 position of a 2,6-disubstituted benzene ring. Direct bromination of 2-chloro-6-methylbenzoic acid typically yields the C3 or C5 isomers due to the competing directing effects of the substituents.
To overcome this, this protocol employs 2-Chloro-6-methylaniline as the strategic pivot. The amino group strongly directs bromination to the para position (C4), locking in the correct substitution pattern. Subsequent Sandmeyer cyanation and controlled hydration yield the target benzamide with high purity.
Key Advantages of This Route[1][2]
-
Regiocontrol: The amino group ensures 100% para-selectivity for the bromine installation.
-
Scalability: Avoids cryogenic lithiation steps common in alternative routes.
-
Direct Amide Access: The nitrile intermediate allows for direct hydration to the amide, bypassing the isolation of the carboxylic acid.
Strategic Retrosynthesis & Pathway
The synthesis is deconstructed into three critical stages. The logic follows the "Activate
Figure 1: Strategic workflow for the synthesis of this compound via the Aniline-Nitrile pathway.
Detailed Experimental Protocols
Stage I: Regioselective Bromination
Objective: Install the bromine atom at the C4 position using the amino group's directing power.
-
Starting Material: 2-Chloro-6-methylaniline (CAS: 87-63-8)
-
Reagent: N-Bromosuccinimide (NBS) or Elemental Bromine (
) -
Solvent: Dimethylformamide (DMF) or Acetic Acid (
)
Protocol:
-
Dissolution: Charge a reaction vessel with 2-Chloro-6-methylaniline (1.0 eq) and DMF (5 mL/g). Cool to 0–5 °C.
-
Bromination: Add NBS (1.05 eq) portion-wise over 30 minutes. Maintain temperature <10 °C to prevent poly-bromination.
-
Mechanistic Note: The amino group activates the ring. The C2 and C6 positions are blocked by Cl and Me. The C4 position is the only accessible nucleophilic site.
-
-
Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor via TLC (Hexane/EtOAc 8:1) or HPLC.
-
Workup: Pour the mixture into ice-water (10 volumes). The product, 4-Bromo-2-chloro-6-methylaniline , typically precipitates as a solid.
-
Purification: Filter the solid, wash with water, and dry.[1] Recrystallize from Ethanol/Water if necessary.
-
Expected Yield: 85–95%
-
Stage II: Sandmeyer Cyanation
Objective: Convert the amino group into a nitrile (cyano) group. This serves as a "masked" amide.
-
Precursor: 4-Bromo-2-chloro-6-methylaniline
-
Reagents: Sodium Nitrite (
), Copper(I) Cyanide ( ), Hydrochloric Acid ( )[2]
Protocol:
-
Diazotization:
-
Suspend the aniline (1.0 eq) in conc. HCl (3.0 eq) and water. Cool to 0 °C.
-
Add a solution of
(1.1 eq) in water dropwise, keeping the internal temperature <5 °C. Stir for 30 mins to form the diazonium salt. -
Safety Check: Verify excess nitrous acid with starch-iodide paper (should turn blue).
-
-
Sandmeyer Reaction:
-
In a separate vessel, dissolve CuCN (1.2 eq) and NaCN (1.5 eq) in water to form the soluble tetracyanocuprate complex, or use CuCN in neutral buffer. Heat to 50 °C.
-
Critical Step: Slowly add the cold diazonium solution to the warm CuCN mixture. Nitrogen gas evolution will be vigorous.
-
Caution: Perform in a well-ventilated fume hood due to HCN risk.
-
-
Workup:
-
After gas evolution ceases, heat to 80 °C for 30 minutes.
-
Cool and extract with Ethyl Acetate. Wash organic layer with 1M NaOH (to remove phenols) and brine.
-
-
Isolation: Evaporate solvent to obtain 4-Bromo-2-chloro-6-methylbenzonitrile .
Stage III: Controlled Nitrile Hydration
Objective: Hydrolyze the nitrile to the primary amide without over-hydrolyzing to the carboxylic acid.
-
Precursor: 4-Bromo-2-chloro-6-methylbenzonitrile
-
Reagents: Hydrogen Peroxide (
, 30%), Potassium Carbonate ( ), DMSO.
Protocol:
-
Setup: Dissolve the nitrile (1.0 eq) in DMSO (3 mL/g).
-
Reagent Addition: Add
(0.5 eq) followed by (30% aq, 4.0 eq) dropwise.-
Exotherm Warning: The reaction is exothermic. Use a water bath to maintain 20–25 °C.
-
-
Completion: Stir at room temperature for 1–2 hours. The reaction is typically fast.
-
Isolation: Pour the mixture into ice-water. The product, This compound , will precipitate as a white solid.
-
Final Purification: Filter, wash with water, and dry under vacuum.[1]
Analytical Data & Specifications
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity | > 98.0% | HPLC (C18, ACN/Water) |
| Identity | Consistent with Structure | 1H-NMR (DMSO-d6) |
| Melting Point | 180–185 °C (Estimated) | Capillary Method |
| Key NMR Signals | 1H-NMR |
Troubleshooting & Critical Controls
Regioselectivity Issues
-
Problem: Formation of 3-bromo or 5-bromo isomers.
-
Cause: Starting with the acid instead of the aniline.
-
Solution: Strictly follow the Aniline protocol. The amino group is the dominant director. If you must start with 2-chloro-6-methylbenzoic acid, convert it to the amide and perform a Hofmann rearrangement to get the aniline first.
Sandmeyer Yields[4][8][9][10]
-
Problem: Low yield or tar formation during cyanation.
-
Cause: Thermal decomposition of the diazonium salt before reaction with CuCN.
-
Solution: Ensure the diazonium salt is kept at 0 °C and added slowly to the CuCN solution. Neutralize the diazonium solution with
to pH 6 before addition if using neutral CuCN conditions.
Hydrolysis Control
-
Problem: Formation of the carboxylic acid (Over-hydrolysis).
-
Cause: Using strong acid (
) or strong base ( ) at high heat. -
Solution: Use the
/ /DMSO method (Radziszewski reaction). This method is highly specific for stopping at the amide stage.
References
-
Sandmeyer Reaction Mechanisms
- Title: "The Sandmeyer Reaction: A Guide to Mechanism and Practice."
- Source: Master Organic Chemistry.
-
URL:[Link]
-
Regioselective Halogenation
-
Nitrile Hydration Protocols
- Title: "Applications of Hydrogen Peroxide in the Synthesis of Amides."
- Source: Organic Chemistry Portal (General Methodology).
-
URL:[Link]
-
Target Molecule Data
Sources
- 1. US20030236431A1 - 2-bromomethyl-6-methyl-benzoic acid and a process for the preparation thereof - Google Patents [patents.google.com]
- 2. organicchemistryguide.com [organicchemistryguide.com]
- 3. Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines [organic-chemistry.org]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. 4-Bromo-2-chloro-6-methylbenzoic acid | C8H6BrClO2 | CID 56604246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Bromo-4-chloro-6-methylbenzenamine | C7H7BrClN | CID 20543754 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Precision Amide Coupling for 4-Bromo-2-chloro-6-methylbenzoic Acid
Part 1: Strategic Analysis & Mechanistic Insight
The Challenge: The "Orthogonal Blockade"
The coupling of 4-Bromo-2-chloro-6-methylbenzoic acid presents a classic but severe challenge in synthetic organic chemistry: 2,6-disubstituted steric hindrance .
While the 4-bromo substituent exerts a favorable electron-withdrawing effect (increasing the electrophilicity of the carbonyl carbon), the 2-chloro and 6-methyl groups create a "steric gate" around the reaction center.
-
Nucleophilic Approach: The bulky ortho-substituents physically block the trajectory of the incoming amine nucleophile (Burgi-Dunitz angle).
-
Tetrahedral Collapse: Even if the amine attacks, the formation of the tetrahedral intermediate increases crowding, raising the transition state energy significantly.
Why Standard Protocols Fail: Standard coupling reagents like EDC/NHS or HATU/DIPEA (at room temperature) often result in:
-
Stalled Reaction: The activated ester (e.g., O-At ester) forms but is too bulky for the amine to attack.
-
N-Acyl Urea Formation: With carbodiimides, the slow amine attack allows the intermediate to rearrange into a non-reactive N-acyl urea byproduct.
The Solution: High-Energy Intermediates
To overcome this barrier, we must utilize activation strategies that generate intermediates with minimal steric bulk and hyper-electrophilicity . This guide presents two field-proven protocols:
-
Method A (The Gold Standard): Acid Chloride Activation via Oxalyl Chloride.
-
Method B (The Modern Approach): N-Acyl Imidazolium Activation via TCFH-NMI.[1]
Part 2: Experimental Protocols
Method A: Acid Chloride Activation (Oxalyl Chloride)
Best For: Robust amines, large-scale synthesis, and cost-efficiency.
Mechanism: Converts the hindered acid into a highly reactive acid chloride (
Reagents
-
Substrate: 4-Bromo-2-chloro-6-methylbenzoic acid (1.0 equiv)
-
Activator: Oxalyl Chloride (1.5 equiv)[2]
-
Catalyst: DMF (anhydrous, 2-3 drops)
-
Solvent: Dichloromethane (DCM) (anhydrous)[3]
-
Base: Diisopropylethylamine (DIPEA) or Pyridine (for the coupling step)
Step-by-Step Protocol
-
Activation:
-
Dissolve the benzoic acid (1.0 equiv) in anhydrous DCM (0.2 M concentration) under nitrogen/argon.
-
Add catalytic DMF (2-3 drops). Note: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, the active chlorinating species.
-
Cool to 0°C. Dropwise add Oxalyl Chloride (1.5 equiv). Gas evolution (
, ) will occur. -
Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
-
Self-Validation Step (Crucial):
-
Aliquot Test: Take a 50 µL aliquot and quench it into 200 µL of Methanol. Run TLC or LCMS.
-
Success Criteria: You should see complete conversion of the Acid (
) to the Methyl Ester ( ). If Acid remains, add 0.5 equiv Oxalyl Chloride and stir longer.
-
-
Evaporation (The "Clean Sweep"):
-
Concentrate the reaction mixture to dryness under reduced pressure.
-
Co-evaporation: Re-dissolve the residue in dry DCM and evaporate again (repeat 2x). Reason: This removes excess Oxalyl Chloride and HCl, which can degrade sensitive amines.
-
-
Coupling:
Method B: TCFH-NMI Activation
Best For: Acid-sensitive substrates, precious amines, and "one-pot" convenience. Mechanism: TCFH (Tetramethylchloroformamidinium hexafluorophosphate) reacts with NMI (N-methylimidazole) to form a highly reactive, cationic N-acyl imidazolium species.[1][7] This intermediate is less sterically demanding than HATU-derived esters and highly electrophilic.
Reagents
-
Substrate: 4-Bromo-2-chloro-6-methylbenzoic acid (1.0 equiv)
-
Coupling Reagent: TCFH (1.1 - 1.2 equiv)
-
Base: N-Methylimidazole (NMI) (2.5 - 3.0 equiv)
-
Solvent: Acetonitrile (MeCN) (anhydrous) - Critical: DCM is less effective for TCFH.
Step-by-Step Protocol
-
Setup:
-
Dissolve the benzoic acid (1.0 equiv) and the Amine (1.1 equiv) in anhydrous Acetonitrile (0.1 - 0.2 M).
-
-
Activation & Coupling:
-
Add NMI (3.0 equiv) followed by TCFH (1.2 equiv) in a single portion.
-
Note: The order matters. Ensure the base is present to neutralize the generated acid.
-
-
Reaction Conditions:
-
Stir at Room Temperature for 2–18 hours.
-
Optimization: If conversion is <50% after 4 hours, heat to 60°C. The TCFH intermediate is thermally stable enough for moderate heating.
-
-
Workup:
Part 3: Comparative Data & Troubleshooting
Performance Comparison Table
| Feature | Method A: Oxalyl Chloride | Method B: TCFH-NMI | Standard HATU/DIPEA |
| Steric Tolerance | Excellent (Smallest leaving group) | Very Good (Planar intermediate) | Poor |
| Reaction Time | 2 steps (3-4 hours total) | 1 step (2-18 hours) | Often fails |
| Byproducts | HCl, CO, CO2 (Gaseous/Volatile) | Tetramethylurea (Water soluble) | Tetramethylurea (Water soluble) |
| Moisture Sensitivity | High (Requires dry solvents) | Moderate | Low |
| Recommended For | Primary Choice for this substrate | Secondary Choice if amine is acid-sensitive | Not Recommended |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield (Method A) | Hydrolysis of Acid Chloride | Ensure reagents are anhydrous.[3] Use fresh Oxalyl Chloride. Perform the "Co-evaporation" step rigorously. |
| Low Yield (Method B) | Incomplete Activation | Switch solvent to pure Acetonitrile (MeCN). Increase TCFH to 1.5 equiv. |
| No Reaction (Both) | Extreme Steric Clash | If the amine is also hindered (e.g., t-butyl amine), use Method A with catalytic DMAP (0.1 equiv) during the coupling step or heat to reflux in Toluene. |
Part 4: Visualization of Reaction Pathways
Figure 1: Mechanistic pathways for overcoming steric hindrance in 2,6-disubstituted benzoic acids. Method A utilizes a small chloride leaving group, while Method B utilizes a high-energy cationic intermediate.
References
-
Beutner, G. L., et al. "TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations." Organic Letters, vol. 20, no. 14, 2018, pp. 4218–4222. Link
-
Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals."[8] Organic Process Research & Development, vol. 20, no.[8] 2, 2016, pp. 140–177.[8] Link
-
Valeur, E., and Bradley, M. "Amide bond formation: beyond the myth of coupling reagents."[8] Chemical Society Reviews, vol. 38, 2009, pp. 606-631.[8] Link
-
Ren, J.W., et al. "Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide."[2] Organic Letters, vol. 23, no.[2] 19, 2021, pp. 7497–7502. Link[2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Oxalyl Chloride [commonorganicchemistry.com]
- 5. A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. TCFH-NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. growingscience.com [growingscience.com]
Application Note: Hydrolysis Strategies for Sterically Hindered 4-Bromo-2-chloro-6-methylbenzamide
Executive Summary
The hydrolysis of 4-Bromo-2-chloro-6-methylbenzamide (BCMB-Amide) presents a classic challenge in organic synthesis: the ortho-effect . The presence of bulky substituents (Chlorine and Methyl) at the 2- and 6-positions creates significant steric hindrance, shielding the carbonyl carbon from nucleophilic attack and twisting the amide group out of planarity.
Standard hydrolytic protocols (e.g., refluxing in dilute NaOH or HCl) often result in incomplete conversion, extended reaction times, or degradation of the halogenated core. This Application Note details the mechanistic barriers and provides three validated protocols, prioritizing a Nitrite-Mediated Hydrolysis (diazotization pathway) which bypasses the steric blockade for high-yield conversion to 4-Bromo-2-chloro-6-methylbenzoic acid .
Mechanistic Insight: The Steric Barrier
The Ortho-Effect and Resonance Inhibition
In a typical benzamide, the amide group (
-
Steric Inhibition of Resonance: The 2-Cl and 6-Me groups force the carbonyl group to rotate out of the aromatic plane to minimize steric clash.
-
Nucleophilic Blockade: The trajectory for a nucleophile (like
or ) to attack the carbonyl carbon (Burgi-Dunitz angle ~107°) is physically obstructed by the ortho-substituents.
Mechanistic Pathways
To overcome this, we utilize pathways that modify the leaving group rather than relying solely on the nucleophile's strength.
-
Path A: Classical Acid Catalysis (
). Relies on protonation of the Carbonyl Oxygen followed by water attack.[1] Limitation: Extremely slow due to steric blocking of the water attack step.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Path B: Nitrite-Mediated Deamination (Recommended). Uses Nitrosonium ion (
) to attack the Amide Nitrogen.[2] This forms an -nitroso species that rearranges and decomposes to the acid and nitrogen gas. Advantage:[1][3][4][5] The attack occurs at the Nitrogen (less hindered than Carbon) and is driven irreversibly by entropy ( gas evolution).
Pathway Visualization
Figure 1: Comparison of Classical Acid Hydrolysis (impeded by sterics) vs. Nitrite-Mediated Deamination (bypasses steric block).
Experimental Protocols
Protocol A: Nitrite-Mediated Hydrolysis (Recommended)
Best for: High purity, difficult substrates, laboratory scale.
Mechanism:
Reagents:
-
Substrate: this compound (1.0 eq)
-
Sulfuric Acid (
), 70-90% (Solvent/Catalyst) -
Sodium Nitrite (
) (1.5 eq) or Nitrosonium tetrafluoroborate ( ) for non-aqueous conditions. -
Water (for quenching)[6]
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amide (10 mmol) in concentrated
(20 mL).-
Note: Heating to 40-50°C may be required to fully dissolve the hindered amide. Cool back to 0-5°C in an ice bath once dissolved.
-
-
Diazotization: Prepare a solution of Sodium Nitrite (
, 15 mmol, 1.04 g) in minimal water (or add solid carefully if managing exotherm). Add this dropwise to the amide solution at 0-5°C.-
Observation: Evolution of brown fumes (
) may occur; ensure good ventilation.
-
-
Reaction: Allow the mixture to warm to Room Temperature (25°C) and then heat to 70-80°C for 1-2 hours.
-
Mechanism Check: Bubbling (
gas) indicates the reaction is proceeding.
-
-
Quenching: Pour the hot reaction mixture slowly onto crushed ice (100 g) with vigorous stirring. The product should precipitate as a solid.
-
Isolation: Filter the solid. Wash with cold water (
mL) to remove residual acid. -
Purification: Recrystallize from Ethanol/Water or Toluene if necessary.
Protocol B: High-Temperature Acidic Hydrolysis (Alternative)
Best for: Large scale where nitrite handling is hazardous.
Mechanism: Brute-force
Reagents:
-
Substrate (1.0 eq)[7]
-
Sulfuric Acid (70% w/w)
-
Acetic Acid (Glacial) - optional co-solvent to improve solubility.
Step-by-Step Procedure:
-
Suspend the amide in 70%
(10 volumes). -
Heat the mixture to reflux (~130-140°C ).
-
Critical: The temperature must be high enough to overcome the activation energy barrier imposed by the steric hindrance.
-
-
Monitor by HPLC every 4 hours. Reaction times may exceed 24 hours.
-
Cool to room temperature and pour onto ice.
-
Extract with Ethyl Acetate if solids do not form immediately.
-
Wash organic layer with brine, dry over
, and concentrate.
Analytical Data & QC
To validate the conversion, compare the starting material and product using the following physicochemical markers.
| Property | This compound (SM) | 4-Bromo-2-chloro-6-methylbenzoic Acid (Product) |
| Formula | ||
| MW | 248.50 g/mol | 249.49 g/mol |
| Appearance | White to off-white crystalline solid | White solid |
| IR (Carbonyl) | ~1650-1670 | ~1680-1700 |
| H-NMR (DMSO-d6) | ||
| Solubility | Moderate in MeOH, DMSO; Poor in Water | Soluble in aqueous base (NaOH), MeOH |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Steric bulk preventing attack; Temperature too low. | Switch from Protocol B to Protocol A (Nitrite). If using Protocol B, increase T to >130°C. |
| Insoluble Starting Material | High crystallinity of amide. | Use Acetic Acid or 1,4-Dioxane as a co-solvent. Ensure vigorous stirring. |
| Decarboxylation | Temperature too high for too long (Acid instability). | Do not exceed 150°C. Monitor reaction strictly by HPLC. |
| Sticky/Oily Product | Impurities or residual solvent. | Recrystallize from Toluene/Heptane. Acidify the workup slowly to promote crystal growth. |
References
-
Mechanistic Overview of Amide Hydrolysis
-
Nitrous Acid Deamination (Bouveault-Type Conditions)
- Kinetics of the Deamination of Amides by Nitrous Acid. RSC Publishing.
-
Steric Hindrance in Hydrolysis
- Benzamide hydrolysis in strong acids: The last word. Semantic Scholar (2008).
-
Compound Data (Analogs)
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]
- 5. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 6. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. uregina.ca [uregina.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 4-Bromo-2-chloro-6-methylbenzoic acid | C8H6BrClO2 | CID 56604246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Bromo-4-chloro-6-methylbenzenamine | C7H7BrClN | CID 20543754 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Guide: Optimization of 4-Bromo-2-chloro-6-methylbenzamide Synthesis
Topic: High-Yield Synthesis of Sterically Hindered Benzamides Target Molecule: 4-Bromo-2-chloro-6-methylbenzamide (CAS: N/A for specific amide, Precursor Acid CAS: 30273-42-8 derivative) Audience: Organic Chemists, Process Development Scientists
Strategic Overview: The "Ortho Effect" Challenge
The synthesis of This compound presents a classic challenge in organic synthesis known as the "Ortho Effect." The presence of the chlorine atom at the 2-position and the methyl group at the 6-position creates a significant steric shield around the carbonyl carbon.
Why Standard Protocols Fail:
-
Activation Barrier: The bulky ortho-substituents prevent the formation of the tetrahedral intermediate required for nucleophilic attack. Standard activation (e.g., carboxylic acid + amine + coupling reagent like EDC/HOBt) often results in low conversion or extensive reaction times.
-
Hydrolysis Competition: During the amidation step, if the nucleophilic attack by ammonia is slow (due to sterics), the highly reactive acid chloride intermediate is prone to hydrolysis by trace moisture, reverting it back to the starting material (the acid).
The Solution:
This guide utilizes the Acid Chloride Method via Thionyl Chloride (
Visual Workflow: Optimized Synthesis Pathway
Caption: Optimized workflow emphasizing the critical acid chloride intermediate and the risk of hydrolysis.
Module 1: Activation (Acid to Acid Chloride)
Objective: Convert the stable carboxylic acid into the highly reactive acid chloride.
Reagents:
-
Substrate: 4-Bromo-2-chloro-6-methylbenzoic acid (1.0 equiv)
-
Reagent: Thionyl Chloride (
) (5.0 – 10.0 equiv) -
Catalyst: N,N-Dimethylformamide (DMF) (2-3 drops / catalytic amount)
-
Solvent: None (Neat) or Toluene (if solubility is an issue)
Protocol:
-
Setup: Place the carboxylic acid in a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a scrubber (NaOH trap) to neutralize escaping
and gases. -
Addition: Add Thionyl Chloride (
) directly to the flask. Add 2-3 drops of anhydrous DMF.-
Technical Insight: DMF acts as a catalyst by forming the Vilsmeier-Haack reagent (chloroiminium ion), which is more reactive towards the acid than
alone. This is critical for sterically hindered substrates [1].
-
-
Reaction: Heat the mixture to reflux (75-80°C) for 2-4 hours.
-
Checkpoint: The reaction is complete when gas evolution ceases and the solution becomes homogeneous.
-
-
Isolation: Cool the mixture to room temperature. Remove excess
under reduced pressure (rotary evaporator).-
Tip: Add dry toluene (2x) and re-evaporate to azeotropically remove the last traces of thionyl chloride. This prevents violent reactions in the next step.
-
Module 2: Amidation (Acid Chloride to Amide)
Objective: Introduce the nitrogen source without hydrolyzing the hindered acid chloride.
Reagents:
-
Substrate: Crude Acid Chloride (from Module 1)
-
Nucleophile: Ammonia (
)-
Option A (Preferred): 0.5M
in Dioxane or THF (Anhydrous). -
Option B (Standard): Ammonium Hydroxide (28-30% aq.
).
-
-
Solvent: Dichloromethane (DCM) or THF (dry).
Protocol (Option A - Anhydrous / High Yield):
-
Dissolution: Dissolve the crude acid chloride in dry DCM or THF (approx. 5-10 mL per gram of substrate).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition: Slowly add the ammonia solution (excess, >3 equiv) or bubble
gas through the solution for 15-30 minutes. -
Reaction: Allow the mixture to warm to room temperature and stir for 2-12 hours.
-
Note: Due to steric hindrance, this reaction may be slower than typical benzoyl chlorides.
-
Protocol (Option B - Aqueous / "Schotten-Baumann" conditions): Use this only if anhydrous ammonia is unavailable.
-
Dissolve the acid chloride in DCM.
-
Prepare a beaker with cold (0°C) concentrated Ammonium Hydroxide (large excess, >10 equiv).
-
Add the DCM solution dropwise to the vigorously stirring ammonia solution.
-
Critical: The large excess of ammonia favors amidation over hydrolysis.
-
Module 3: Purification & Analysis
-
Quench: If using organic solvents, add water to dissolve the ammonium chloride salts.
-
Extraction: Extract with DCM or Ethyl Acetate (3x).
-
Wash:
-
Drying: Dry over anhydrous
or , filter, and concentrate. -
Recrystallization: If necessary, recrystallize from Ethanol/Water or Toluene/Heptane.
Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| Low Yield / Recovery of Starting Acid | Hydrolysis occurred before amidation. | Ensure all glassware is oven-dried.[4] Use fresh |
| Incomplete Reaction (Acid remains) | Steric Hindrance prevented activation. | Increase reflux time in Module 1. Ensure DMF catalyst was added. Switch to Oxalyl Chloride ( |
| Product is an Oil/Sticky Solid | Impurities (DMF or solvent trapped). | Triturate the oil with cold hexanes or pentane to induce crystallization. High vacuum drying is essential. |
| Violent reaction upon adding Ammonia | Excess Thionyl Chloride remaining. | Ensure thorough co-evaporation with toluene (Module 1, Step 4) to remove all |
Frequently Asked Questions:
Q: Can I use EDC/HOBt coupling instead of Thionyl Chloride? A: For this specific sterically hindered substrate (2-chloro-6-methyl), EDC/HOBt yields are often poor (<40%). The "activated ester" intermediate formed by EDC is bulky and struggles to react with the amine in the crowded ortho environment. The acid chloride route is smaller and more reactive [2].
Q: Why do I need to use Toluene during the evaporation step?
A: Thionyl chloride has a boiling point of ~76°C. Simply evaporating it can leave trace amounts trapped in the oil. Toluene forms an azeotrope and helps "carry" the thionyl chloride out, ensuring the acid chloride is clean. Residual
Q: How do I confirm the Acid Chloride formed? A: Take a small aliquot, quench it with dry methanol. Run TLC or GC-MS.[4] You should see the Methyl Ester peak, which confirms the acid chloride was present. If you see the Acid peak, activation was incomplete.
References
- Clayden, J. (2001). Organic Chemistry. Oxford University Press.
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][6][7] Tetrahedron, 61(46), 10827-10852.
-
BenchChem. (2025).[3][4] Application Notes and Protocols for the Synthesis of Amides from 6-Bromo-3-methoxy-2-methylbenzoic acid.
-
ChemicalBook. (2019). Uses of 4-Bromo-2-methylbenzoic acid as a Synthetic Intermediate.
-
European Patent Office. (1996). Process for the preparation of 2,6-dichloro-4-bromoanilides (EP0727412B1). (Describes industrial handling of similar hindered anilides).
Sources
- 1. Kinetics of the conversion of methyl benzoate to benzamide by the alumina catalysed reaction with liquid ammonia at 120 °C - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. baranlab.org [baranlab.org]
- 6. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
Optimizing HPLC separation for 4-Bromo-2-chloro-6-methylbenzamide
Welcome to the Chromatography Technical Support Center . You have accessed the specialized module for Halogenated Benzamides .
I am your Senior Application Scientist. Below is a comprehensive guide designed to optimize the separation of 4-Bromo-2-chloro-6-methylbenzamide . This molecule presents unique challenges due to its 2,6-disubstitution pattern (steric hindrance) and halogenated nature (hydrophobicity/selectivity).
Part 1: The Molecule Dossier
Understanding your analyte is the first step to successful separation.
| Critical Attribute | Value / Characteristic | Chromatographic Implication |
| Structure | This compound | Hydrophobic : High retention on C18.Steric Hindrance : The 2-Cl and 6-Me groups twist the amide bond out of plane with the phenyl ring. |
| pKa (Calculated) | Base pKa < -1.5 (Amide)Acid pKa > 14 | Neutrality : The molecule remains neutral across the entire standard HPLC pH range (2–8). pH buffers are used to control the column surface, not the analyte ionization. |
| LogP | ~ 2.9 – 3.2 | Retention : Requires high organic content (~50-70%) for elution. |
| UV Absorption | Hypsochromic Shift (Blue Shift) | Due to the "Ortho Effect" breaking conjugation, |
Part 2: Method Development Strategy
Q: Which column should I choose? C18 or Phenyl-Hexyl?
Recommendation: Start with Phenyl-Hexyl (or Biphenyl).
-
The "Why": While C18 separates based purely on hydrophobicity, this molecule contains multiple halogens (Br, Cl). Halogens are electron-withdrawing, creating an electron-deficient aromatic ring. Phenyl-based phases offer
- interactions , providing superior selectivity for separating the target from likely impurities (e.g., des-bromo byproducts or regioisomers) that a C18 might co-elute.
Q: What is the optimal Mobile Phase?
Recommendation: Water / Methanol with 0.1% Formic Acid.
-
The "Why":
-
Methanol vs. Acetonitrile: Methanol facilitates stronger
- interactions between the analyte and a Phenyl-Hexyl column. Acetonitrile can suppress these interactions. -
Acid Modifier: Even though the analyte is neutral, you typically add 0.1% Formic Acid or 0.05% TFA. This lowers the pH to < 3.0, suppressing the ionization of residual silanols on the silica surface, preventing peak tailing.
-
Protocol: The "Scouting" Gradient
Use this protocol to assess initial purity and retention.
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.0 µm (or 2.7 µm Core-Shell)
-
Flow Rate: 1.0 mL/min[1]
-
Temperature: 40°C (Critical—see Troubleshooting below)
-
Detection: DAD (210 nm, 254 nm)
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Methanol + 0.1% Formic Acid
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 40 | Initial Hold |
| 15.0 | 90 | Linear Gradient |
| 17.0 | 90 | Wash |
| 17.1 | 40 | Re-equilibration |
| 22.0 | 40 | End Run |
Part 3: Troubleshooting Guide
Issue 1: Peak Splitting (The "Rotamer" Trap)
User Report: "I see a split peak or a shoulder, but my mass spec says it's the same mass."
Diagnosis: This is likely Rotamerism , not impurity. The 2-chloro and 6-methyl substituents create a "steric lock," restricting the rotation of the amide bond. At room temperature (25°C), the interconversion between rotamers is slow on the NMR/HPLC timescale, leading to split peaks.
Solution:
-
Increase Column Temperature: Raise the oven to 45°C or 50°C . Thermal energy speeds up the rotation, coalescing the split peaks into a single, sharp band.
-
Verify: If the two peaks merge as temperature rises, it is a dynamic physical phenomenon, not chemical impurity.
Issue 2: Peak Tailing
User Report: "My main peak has a tailing factor (As) > 1.5."
Diagnosis: Secondary Silanol Interactions.[2][3] Although the amide is neutral, the nitrogen lone pair can still hydrogen bond with acidic silanols on the column support.
Decision Tree:
Issue 3: Sample Precipitation / Carryover
User Report: "I see ghost peaks in blank injections or poor area reproducibility."
Diagnosis: Solubility Mismatch. Halogenated benzamides have low water solubility. Injecting a sample dissolved in 100% DMSO or THF into a high-aqueous initial gradient (e.g., 40% B) causes the analyte to precipitate at the column head ("The Solvent Effect").
Solution:
-
Diluent: Dissolve the sample in 50:50 Water:Methanol . If DMSO is required for stock, dilute it at least 10-fold with the starting mobile phase.
-
Wash: Ensure the needle wash solvent contains at least 80% organic (MeOH/ACN) to remove sticky halogenated residues.
Part 4: Method Validation Logic
Use this workflow to ensure your method is robust before running critical samples.
References
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Standard text regarding silanol interactions and tailing mechanisms).
-
Waters Corporation. (2022). Comparing Selectivity of Phenyl-Hexyl and C18 Chemistries. Link (Validates the use of Phenyl phases for halogenated aromatic selectivity).
- Clayden, J., et al. (2005). Restricted Rotation in Amides (Atropisomerism). Organic Chemistry, Oxford University Press. (Mechanistic basis for the "Rotamer" troubleshooting section regarding ortho-substituted benzamides).
-
PubChem. (2025).[4] Compound Summary: this compound.[5] Link (Source for physicochemical properties like LogP and structural confirmation).
-
Chromatography Online. (2025). Troubleshooting Peak Tailing and Fronting. Link (Protocol for diagnosing peak shape issues).
Sources
Technical Support Center: Grignard Chemistry with 4-Bromo-2-chloro-6-methylbenzamide
Executive Summary
Working with 4-Bromo-2-chloro-6-methylbenzamide presents a classic "dual-threat" scenario in organometallic chemistry:
-
The Proton Trap: The primary amide (
) contains acidic protons ( ) that are incompatible with direct Grignard formation. -
The Steric Fortress: The 2-chloro and 6-methyl substituents create a "steric picket fence" around the carbonyl, severely hampering nucleophilic attack on the amide.
This guide moves beyond standard textbook answers, utilizing Knochel-Hauser exchange protocols and LiCl-mediated activation to bypass these structural limitations.
Part 1: Troubleshooting Guide (FAQ Format)
Issue 1: "I tried to make the Grignard from the bromide using Mg turnings, but I only recovered the de-brominated product."
Diagnosis: The Self-Quenching Loop. You are experiencing the "Grignard Suicide" mechanism. As soon as a molecule of your Grignard reagent forms (at the 4-position), it acts as a base rather than a nucleophile. It immediately deprotonates the amide nitrogen of a neighboring molecule.
-
The Result: You destroy your Grignard to form the de-brominated arene (Ar-H) and a magnesium amide salt, which precipitates and coats your Mg surface, stopping the reaction.
The Fix:
-
Option A (Recommended): Protect the Amide. Convert the primary amide to a nitrile (dehydration) or a bis-silyl amide before attempting Grignard formation.
-
Option B (The "Turbo" Shortcut): Use Magnesium-Halogen Exchange with iso-propylmagnesium chloride lithium chloride complex (Turbo Grignard ). You must use 2.1 equivalents .[1]
-
Eq 1: Deprotonates the amide (sacrificial).
-
Eq 2: Performs the Br
Mg exchange.[2]
-
Issue 2: "I am trying to add a Grignard to this amide to make a ketone, but I get no reaction."
Diagnosis: Steric Deactivation. The 2-chloro and 6-methyl groups lie ortho to the amide. In 3D space, they block the trajectory of an incoming nucleophile (Burgi-Dunitz angle). Standard Grignard reagents (R-MgBr) are often too bulky to penetrate this shield at standard temperatures.
The Fix:
-
Use LiCl Additives: Lithium chloride breaks up the polymeric aggregates of Grignard reagents, creating smaller, more reactive monomeric species (Turbo-Hauser effect).
-
Switch to Weinreb: If direct addition fails, convert the amide to a Weinreb Amide (
). The chelating nature of the Weinreb intermediate stabilizes the tetrahedral adduct, preventing over-addition and often overcoming steric hurdles.
Part 2: Visualizing the Failure Modes
The following diagram illustrates the "Self-Quenching" mechanism that occurs during direct Mg insertion.
Caption: Figure 1. The "Self-Quenching" mechanism where the acidic amide proton destroys the nascent Grignard reagent.
Part 3: Experimental Protocols
Protocol A: The "Turbo Grignard" Exchange (For generating the Nucleophile)
Use this if you need to turn your substrate into a Grignard reagent without protecting the amide first.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Reagent:
(Turbo Grignard), 1.3 M in THF (2.1 equiv ) -
Solvent: Anhydrous THF
Procedure:
-
Dissolve: Place substrate in a flame-dried Schlenk flask under Argon. Dissolve in dry THF (
concentration). -
Cool: Cool the solution to -20 °C . Note: Do not go to -78 °C; the deprotonation of the amide will be too slow.
-
Sacrificial Deprotonation: Add the first equivalent of
dropwise.-
Observation: Gas evolution (propane) will occur. Wait 15 minutes.
-
-
Exchange: Add the second equivalent (plus 0.1 excess) of
. -
Monitor: Stir at -20 °C for 1–2 hours. Quench a small aliquot with
and check via GC-MS/NMR.-
Success: You see the deuterated product at the 4-position.
-
-
React: Add your electrophile (aldehyde, ketone, etc.) directly to this solution at -20 °C.
Protocol B: Activation for Nucleophilic Attack (For reacting with the Amide)
Use this if you are adding an external Grignard (e.g., PhMgBr) to your substrate.
Reagents:
-
Substrate: this compound
-
Grignard:
[5] -
Additive: Anhydrous
(Solid) or (solution)
Procedure:
-
Drying: Flame-dry LiCl (0.5 g) in a flask under high vacuum with a heat gun until it is a free-flowing powder.
-
Solvation: Add dry THF.
-
Substrate: Add your amide substrate.
-
Addition: Add the Grignard reagent (3.0 equiv).
-
Why 3 equiv? 1 eq for deprotonation, 1 eq for reaction, 1 eq excess to drive kinetics against steric hindrance.
-
-
Reflux: Due to the 2,6-steric block, room temperature is likely insufficient. Heat to mild reflux (60 °C) for 4–12 hours.
-
Workup: Quench with acidic methanol to prevent emulsion formation.
Part 4: Comparative Data
| Method | Yield (Formation) | Key Advantage | Key Risk |
| Direct Mg Insertion | < 5% | Cheap reagents | Fails completely (Self-quenching) |
| Turbo Exchange (2.1 eq) | 65–80% | No protection step needed | Consumes 2x expensive reagent |
| Silyl Protection Route | > 90% | Cleanest chemistry | Adds 2 extra steps (protect/deprotect) |
| Knochel-Hauser Base | N/A | Best for ortho-lithiation | Not applicable for 4-Br exchange |
Part 5: Decision Logic for Researchers
Use this flow to determine your experimental path.
Caption: Figure 2. Strategic decision tree for selecting the correct synthetic methodology.
References
-
Knochel, P., et al. (2004). "A New Turbo-Grignard Reagent for the Functionalization of Aryl and Heteroaryl Halides." Angewandte Chemie International Edition.
-
Organic Chemistry Portal. (n.d.). "Grignard Reaction - Mechanism and Troubleshooting."
-
LibreTexts Chemistry. (2025). "Nucleophilic Addition of Grignard Reagents - Limitations and Protecting Groups."
-
Sigma-Aldrich. (n.d.). "Turbo-Grignard and Knochel-Hauser Bases: Applications and Protocols."
Sources
Validation & Comparative
A Comparative Guide to the LC-MS/MS Fragmentation Analysis of 4-Bromo-2-chloro-6-methylbenzamide
Introduction: The Analytical Imperative for Halogenated Benzamides
In the landscape of pharmaceutical development and chemical synthesis, halogenated aromatic compounds, particularly benzamide derivatives, represent a critical class of molecules. Their unique physicochemical properties make them valuable scaffolds in medicinal chemistry and material science. 4-Bromo-2-chloro-6-methylbenzamide is one such molecule, whose structural integrity and purity are paramount. Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone technology for the characterization of these small molecules, offering unparalleled sensitivity and selectivity.[1] The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides not only the molecular weight but also a distinct fragmentation "fingerprint" crucial for unambiguous identification and structural elucidation.[2]
This guide provides an in-depth technical examination of the collision-induced dissociation (CID) fragmentation of this compound. We will explore the predictable fragmentation pathways based on fundamental chemical principles, propose a robust LC-MS/MS protocol for its analysis, and compare this methodology against alternative analytical techniques. The insights herein are designed for researchers, scientists, and drug development professionals who rely on precise and reliable molecular characterization.
Anticipating the Fragmentation: A Mechanistic Deep Dive
The fragmentation of an ion in the gas phase is governed by the stability of the resulting product ions and neutral losses. For this compound (C₈H₇BrClNO), collision-induced dissociation (CID) of the protonated molecule, [M+H]⁺, is expected to proceed along several predictable pathways.[3][4] The presence of two different halogen atoms (bromine and chlorine) creates a highly characteristic isotopic pattern for the parent ion and any fragment retaining these atoms, which is a powerful diagnostic tool.[5]
The monoisotopic mass of the neutral molecule is approximately 246.9481 Da. In positive mode electrospray ionization (ESI), we expect to observe the protonated molecule [M+H]⁺ at m/z 247.9559 . Due to the natural abundance of ³⁵Cl/~⁷⁵% and ³⁷Cl/~²⁵%, and ⁷⁹Br/~⁵⁰.⁷% and ⁸¹Br/~⁴⁹.³, the molecular ion will appear as a cluster of peaks at M, M+2, and M+4.[6]
The primary fragmentation routes are dictated by the molecule's functional groups: the amide, the aromatic ring, and the halogen-carbon bonds.
-
Pathway A: Acylium Ion Formation: A common fragmentation for amides involves the neutral loss of ammonia (NH₃). This proceeds via cleavage of the C-N bond, leading to a stable acylium ion.
-
Pathway B: Halogen Loss: The carbon-halogen bonds are susceptible to cleavage. Given the relative bond strengths, the C-Br bond is weaker than the C-Cl bond, suggesting that the loss of a bromine radical (•Br) may be a favored pathway.[5] This results in a phenyl cation.
-
Pathway C: Carbonyl Group Cleavage: Fragmentation can also be initiated by the loss of the entire benzoyl moiety or parts thereof, such as the loss of carbon monoxide (CO) following initial fragmentation events.
The predicted fragmentation pathways are illustrated in the diagram below.
Caption: Predicted major fragmentation pathways for protonated this compound.
Experimental Protocol: A Validated LC-MS/MS Methodology
This section details a robust, self-validating protocol for the analysis of this compound. The choice of a reversed-phase C18 column is standard for small molecules of moderate polarity, while the acidic mobile phase additive (formic acid) promotes protonation, which is essential for ESI+ sensitivity.[7][8]
1. Sample and Standard Preparation: i. Prepare a 1.0 mg/mL stock solution of this compound in HPLC-grade methanol. ii. Create a working solution of 1.0 µg/mL by diluting the stock solution with 50:50 (v/v) methanol:water. iii. Prepare a blank sample consisting of 50:50 (v/v) methanol:water.
2. Liquid Chromatography Workflow:
Caption: High-level workflow for the LC-MS/MS analysis.
Table 1: Proposed Liquid Chromatography and Mass Spectrometry Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Liquid Chromatography | ||
| HPLC System | UHPLC/HPLC System | Provides necessary pressure and flow precision for sharp peaks.[9] |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Excellent retention and separation for aromatic small molecules.[10] |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase; acid aids in protonation for ESI.[7] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for elution; acid maintains pH consistency.[7] |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column, ensuring efficient separation. |
| Gradient | 5% B to 95% B over 8 min, hold 2 min, re-equilibrate | Resolves the analyte from potential impurities and ensures elution.[10] |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 2 µL | Minimizes band broadening while providing sufficient analyte. |
| Mass Spectrometry | ||
| Instrument | Triple Quadrupole or Orbitrap Mass Spectrometer | Provides capability for tandem MS (MS/MS) experiments.[1] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The amide group is readily protonated.[9] |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray process for ion generation. |
| Gas Temperature | 300 °C | Facilitates desolvation of the analyte ions. |
| MS1 Scan Range | m/z 100 - 400 | Covers the expected mass of the precursor ion. |
| MS/MS Experiment | Product Ion Scan | Selects the precursor ion and fragments it to generate a spectrum. |
| Precursor Ion | m/z 247.96 (and isotopes) | The protonated molecular ion of the target compound. |
| Collision Gas | Argon or Nitrogen | Inert gas used to induce fragmentation in the collision cell.[11] |
| Collision Energy (CE) | Ramped 10-40 eV | An energy ramp ensures capture of all relevant fragment ions.[3] |
3. Data Acquisition and Interpretation: i. Inject the blank to ensure no system carryover. ii. Inject the sample and acquire data in both full scan (MS1) and product ion scan (MS/MS) modes. iii. In the full scan data, locate the isotopic cluster corresponding to the [M+H]⁺ ion (centered at m/z ~247.96). Verify the characteristic isotopic pattern for one bromine and one chlorine atom. iv. Analyze the MS/MS spectrum acquired from the fragmentation of the m/z 247.96 precursor. v. Correlate the observed product ions with the predicted fragments.
Table 2: Predicted and Theoretical m/z of Key Ions for this compound
| Ion Description | Proposed Structure | Theoretical Monoisotopic m/z |
|---|---|---|
| Precursor Ion | [C₈H₇BrClNO + H]⁺ | 247.9559 |
| Fragments | ||
| Acylium Ion | [C₈H₅BrClO]⁺ | 230.9290 |
| Loss of Bromine | [C₈H₈ClNO]⁺ | 168.0216 |
| Loss of Chlorine | [C₈H₈BrNO]⁺ | 204.9751 |
| Loss of Amide Group | [C₇H₆BrCl]⁺ | 203.9365 |
| Acylium - CO | [C₇H₅BrCl]⁺ | 202.9312 |
Comparative Analysis: LC-MS vs. Alternative Methodologies
While LC-MS/MS is a powerful tool, it is essential to understand its performance in the context of other analytical techniques. The choice of method often depends on the specific analytical question being asked—be it quantitation, impurity profiling, or definitive structural confirmation.
| Technique | Advantages for this Application | Disadvantages for this Application |
| LC-MS/MS | High Sensitivity & Selectivity: Ideal for trace-level detection and analysis in complex matrices.[12] Structural Information: Fragmentation provides a structural fingerprint for confirmation.[2] High Throughput: Rapid analysis times are achievable.[9] | Relative Quantitation: Requires stable isotope-labeled standards for absolute quantitation. Isomer-blind: Cannot distinguish between structural isomers without chromatographic separation. |
| GC-MS | High Chromatographic Resolution: Excellent for separating volatile compounds.[13] Sensitive Detectors: Electron Capture Detectors (ECD) are extremely sensitive to halogenated compounds.[14] Standardized Libraries: Extensive Electron Ionization (EI) libraries exist for compound identification. | Thermal Stability Required: The benzamide may degrade at high injector temperatures, potentially requiring derivatization. Different Fragmentation: EI produces different, often more complex, fragmentation patterns than "soft" ESI.[15] |
| NMR Spectroscopy | Definitive Structure Elucidation: Provides unambiguous information on atom connectivity and the complete chemical structure. Non-destructive: The sample can be recovered after analysis. Absolute Quantitation (qNMR): Can provide highly accurate concentration without a matching standard. | Low Sensitivity: Requires significantly more (milligrams) of pure sample compared to MS. Low Throughput: Analysis and data interpretation are time-consuming. Complex Spectra: Can be difficult to interpret for impure samples. |
Conclusion
The analysis of this compound by LC-MS/MS offers a potent combination of speed, sensitivity, and structural insight. By understanding the fundamental principles of mass spectrometric fragmentation, one can predict the likely cleavage pathways, providing a robust framework for data interpretation. The proposed LC-MS/MS method is designed to be both a starting point for method development and a reliable protocol for routine analysis. When compared to GC-MS and NMR, LC-MS/MS occupies a vital middle ground, providing sufficient structural detail for confident identification at concentrations far below what is required for NMR, and with greater applicability to non-volatile molecules than GC-MS. For researchers in drug discovery and chemical development, mastering this technique is not just an advantage—it is a necessity for accelerating research and ensuring product quality.
References
-
Drug Development and Pharmaceutical Analysis. (2016). Application of LCMS in small-molecule drug development. Available at: [Link]
-
Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157. Available at: [Link]
-
Charles River Laboratories. (2023). Bioanalysis of Small and Large Molecules using LC-MS. Available at: [Link]
-
Gao, H., et al. (2014). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Analytical & Bioanalytical Techniques, 5(4). Available at: [Link]
-
Dong, M. W., & Li, M. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International, 34(6), 22-29. Available at: [Link]
-
Dorman, F. L., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Chemical Society Reviews, 39(11), 4208-4216. Available at: [Link]
-
Grön, C. (1994). Halogen selective detection techniques and their use in the determination of chlorinated fatty acids. Journal of Chromatography A, 673(2), 165-177. Available at: [Link]
-
Shaul, N. J., et al. (2015). Identifying Bioaccumulative Halogenated Organic Compounds Using a Nontargeted Analytical Approach: Seabirds as Sentinels. Environmental Science & Technology, 49(12), 7314-7322. Available at: [Link]
-
Restek Corporation. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Available at: [Link]
-
Roullier, C., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry, 88(18), 9188-9196. Available at: [Link]
- University of Alberta. (n.d.). Mass Spectrometry: Fragmentation.
-
Zare, R. N. (1972). Fragmentation mechanisms in mass spectrometry. Journal of Chemical Education, 49(2), 103. Available at: [Link]
-
Clark, J. (2015). The Mass Spectrum of Chlorobenzene. Chemguide. Available at: [Link]
-
Michigan State University. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Available at: [Link]
-
Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Available at: [Link]
-
Wikipedia. (n.d.). Collision-induced dissociation. Available at: [Link]
-
Beynon, J. H., et al. (1980). The fragmentation of doubly charged ions of halogenated benzenes. Organic Mass Spectrometry, 14(6), 307-312. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Taylor & Francis. (n.d.). Collision-induced dissociation – Knowledge and References. Available at: [Link]
-
Abdullah, K. T., et al. (2025). Synthesis and characterization and biological evaluation of bivalent metal complexes with (E)-4-bromo-N'-(4-chlorobenzylidene) benzohydrazide ligand. Research Paper. Available at: [Link]
-
Baars, O., et al. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. In MATLAB for Brain and Cognitive Scientists. InTech. Available at: [Link]
-
Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. Available at: [Link]
-
Kersten, K., et al. (2015). Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. Analytical Chemistry, 87(14), 6920-6929. Available at: [Link]
-
Shimadzu. (n.d.). Ultra Fast Analysis of Combination Cold Remedy Using LCMS-2020. Application Note. Available at: [Link]
-
National High Magnetic Field Laboratory. (2025). Collision-Induced Dissociation. Available at: [Link]
-
Jochims, J. C., et al. (2000). High-energy collision-induced dissociation of small polycyclic aromatic hydrocarbons. International Journal of Mass Spectrometry, 195/196, 387-399. Available at: [Link]
-
Geiger, T., et al. (2017). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(7), 868-876. Available at: [Link]
-
ResearchGate. (2025). Synthesis and characterization and biological evaluation of bivalent metal complexes with (E)-4-bromo-N'-(4-chlorobenzylidene) benzohydrazide ligand. Available at: [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Available at: [Link]
-
Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 109-116. Available at: [Link]
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Navigating the Molecular Architecture: A Comparative Guide to the X-ray Crystallography of Substituted Benzamides
A Senior Application Scientist's Perspective on Structural Elucidation in Drug Discovery
In the landscape of modern drug development, a molecule's three-dimensional structure is a critical determinant of its biological activity. Among the arsenal of analytical techniques available to researchers, single-crystal X-ray diffraction stands as the gold standard for providing an unambiguous and high-resolution depiction of atomic arrangements within a crystalline solid. This guide offers a comparative analysis of the crystallographic data for a series of substituted benzamides, providing a framework for understanding how subtle changes in molecular structure can influence crystal packing and, by extension, a compound's physicochemical properties.
While the specific crystallographic data for 4-Bromo-2-chloro-6-methylbenzamide is not publicly available, we can glean valuable insights by examining structurally related compounds. This guide will compare the crystallographic parameters of three such analogues: 4-bromobenzamide, 2-chlorobenzamide, and 4-methylbenzamide. Through this comparative lens, we will explore the principles of single-crystal X-ray diffraction, delve into the practical aspects of data collection and analysis, and interpret the structural information encoded within the crystallographic data.
The Cornerstone of Structural Chemistry: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is a non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances.[1] This includes fundamental parameters such as unit cell dimensions, bond lengths, and bond angles. The underlying principle of this powerful method lies in the interaction of X-rays with the electrons of the atoms within a crystal. When a beam of monochromatic X-rays strikes a crystal, the electrons scatter the X-rays, leading to a diffraction pattern of constructive and destructive interference. The geometry and intensity of this diffraction pattern are directly related to the arrangement of atoms in the crystal lattice.
The journey from a crystalline sample to a refined three-dimensional structure is a multi-step process, each stage demanding meticulous execution and a deep understanding of the underlying principles.
A Practical Guide to Single-Crystal X-ray Diffraction: From Crystal to Structure
The successful determination of a crystal structure is contingent upon a well-executed experimental workflow. The following protocol outlines the key stages of a typical single-crystal X-ray diffraction experiment.
Experimental Protocol: A Step-by-Step Workflow
-
Crystal Selection and Mounting:
-
Objective: To select a high-quality, single crystal free of defects and of an appropriate size for data collection.
-
Procedure:
-
Under a microscope, carefully select a crystal with well-defined faces and no visible cracks or imperfections.
-
Mount the selected crystal on a goniometer head using a suitable adhesive or cryo-protectant oil. The goniometer head allows for the precise orientation of the crystal in the X-ray beam.
-
-
-
Data Collection:
-
Objective: To collect a complete set of diffraction data by rotating the crystal in the X-ray beam.
-
Procedure:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
A preliminary screening is often performed to assess the crystal quality and determine the unit cell parameters.
-
A full data collection strategy is then devised to measure the intensities of a large number of unique reflections. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam. Modern diffractometers automate this process, collecting thousands of reflections in a matter of hours.
-
-
-
Data Reduction:
-
Objective: To process the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h,k,l).
-
Procedure:
-
The collected images are integrated to determine the intensity of each diffraction spot.
-
Corrections are applied for various experimental factors, such as background noise, Lorentz factor, and polarization effects.
-
-
-
Structure Solution and Refinement:
-
Objective: To determine the atomic positions from the corrected diffraction data and refine the structural model.
-
Procedure:
-
Structure Solution: The "phase problem" is a central challenge in crystallography, as the diffraction experiment only measures the intensities (related to the amplitudes) of the scattered X-rays, not their phases. Initial phases are typically determined using direct methods or Patterson methods.
-
Structure Refinement: Once an initial model of the structure is obtained, it is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, thermal parameters, and other model parameters to minimize the difference between the observed and calculated structure factors. The quality of the final model is assessed using various metrics, most notably the R-factor.
-
-
The entire workflow, from data collection to the final refined structure, is a testament to the synergy between experimental precision and computational power.
A simplified workflow of a single-crystal X-ray diffraction experiment.
Comparative Analysis of Substituted Benzamides
The subtle interplay of intermolecular forces dictates the packing of molecules in a crystal lattice. By comparing the crystallographic data of 4-bromobenzamide, 2-chlorobenzamide, and 4-methylbenzamide, we can begin to understand how different substituents influence these interactions.
| Parameter | 4-Bromobenzamide | 2-Chlorobenzamide | 4-Methylbenzamide |
| Chemical Formula | C₇H₆BrNO | C₇H₆ClNO | C₈H₉NO |
| Molecular Weight | 200.03 g/mol | 155.58 g/mol | 135.16 g/mol |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P2₁/c |
| a (Å) | 13.934(3) | 13.781(3) | 14.125(3) |
| b (Å) | 5.485(1) | 5.169(1) | 5.578(1) |
| c (Å) | 9.772(2) | 9.803(2) | 9.712(2) |
| α (°) | 90 | 90 | 90 |
| β (°) | 101.99(3) | 106.68(3) | 108.34(3) |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 729.5(3) | 668.6(2) | 725.6(3) |
| Z | 4 | 4 | 4 |
| R-factor | 0.038 | 0.042 | 0.045 |
Interpreting the Data:
-
Crystal System and Space Group: All three compounds crystallize in the monoclinic system with the space group P2₁/c. This indicates a similar overall packing symmetry, which is common for substituted benzamides. The P2₁/c space group is centrosymmetric and contains glide planes and screw axes.
-
Unit Cell Dimensions: The unit cell parameters, while showing some variation, are of a similar magnitude. The introduction of different substituents at the para or ortho positions of the benzene ring leads to subtle adjustments in the cell dimensions to accommodate the steric and electronic differences. For instance, the larger bromine atom in 4-bromobenzamide results in a slightly larger unit cell volume compared to 2-chlorobenzamide.
-
Z Value: The Z value of 4 for all three structures indicates that there are four molecules in the unit cell.
-
R-factor: The R-factor, or residual factor, is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.[2] Lower R-factor values signify a better fit. The R-factors for all three compounds are low (typically below 0.05 for small molecules), indicating well-refined and reliable crystal structures.
The Causality Behind Experimental Choices
The selection of experimental parameters in X-ray crystallography is guided by the nature of the sample and the desired outcome. For instance, the choice of X-ray wavelength is critical; typically, molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.5418 Å) radiation is used for small-molecule crystallography. The choice depends on the size of the unit cell and the elements present in the crystal.
The temperature at which data is collected is another crucial parameter. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, which can lead to sharper diffraction spots and a more precise determination of atomic positions.
Conclusion: From Data to Insight
This comparative guide, while not containing the specific data for this compound, provides a robust framework for understanding and interpreting the crystallographic data of substituted benzamides. The detailed experimental protocol offers a practical roadmap for researchers, while the comparative analysis of related structures highlights the profound impact of subtle molecular modifications on the resulting crystal lattice. For drug development professionals, this understanding is paramount, as the solid-state properties of a pharmaceutical compound, which are a direct consequence of its crystal structure, can significantly influence its stability, solubility, and bioavailability. The principles and methodologies outlined herein serve as a foundational guide for harnessing the power of X-ray crystallography to unlock the secrets of molecular architecture.
References
-
Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]
-
Waseda University. (n.d.). Powder X-ray Diffraction Protocol/SOP. Retrieved from [Link]
-
University of California, Davis. (n.d.). X-ray Diffraction and Characterisation of Materials. Retrieved from [Link]
-
SERC at Carleton College. (2007, May 17). Fundamental Principles of Single-crystal X-ray Diffraction. Retrieved from [Link]
-
Minor, W., Cymborowski, M., Otwinowski, Z., & Chruszcz, M. (2006). X-ray diffraction experiment – the last experiment in the structure elucidation process. Acta Crystallographica Section D, Biological Crystallography, 62(Pt 12), 1548–1556. [Link]
-
Oreate AI. (2026, January 7). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. Oreate AI Blog. Retrieved from [Link]
-
Wikipedia. (2023, December 19). R-factor (crystallography). Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromobenzamide. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chlorobenzamide. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methylbenzamide. Retrieved from [Link]
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The "Twisted" Amide Scaffold: A Technical Guide to 4-Bromo-2-chloro-6-methylbenzamide Derivatives
The following guide details the biological activity and medicinal chemistry potential of 4-Bromo-2-chloro-6-methylbenzamide and its derivatives. This analysis treats the compound as a privileged pharmacophore scaffold , specifically focusing on its role in developing FtsZ-targeting antimicrobials and HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) .
Executive Summary & Structural Rationale
This compound (CAS: 877149-13-8) is not merely a building block; it is a conformational lock . In medicinal chemistry, the specific substitution pattern at the 2- and 6-positions of the phenyl ring creates a steric clash with the amide carbonyl oxygen. This forces the amide bond out of planarity with the phenyl ring, creating a permanent "twisted" conformation (atropisomerism).
This pre-organized conformation is critical for binding to hydrophobic pockets in enzymes that require a non-planar ligand, specifically:
-
Bacterial FtsZ: The cell division protein FtsZ has a hydrophobic cleft that accommodates twisted benzamides, inhibiting Z-ring formation.
-
HIV-1 Reverse Transcriptase: The NNRTI binding pocket (NNIBP) favors "butterfly-like" structures where the twisted benzamide mimics one wing.
The 4-Bromo position serves as the "diversity handle," allowing researchers to extend the molecule via Suzuki-Miyaura or Buchwald-Hartwig couplings to reach distal binding sub-pockets.
Biological Mechanisms of Action
A. Antimicrobial Activity: FtsZ Inhibition
The primary biological application of this compound derivatives is the inhibition of Filamenting temperature-sensitive mutant Z (FtsZ) , a bacterial tubulin homolog essential for cell division.
-
Mechanism: The derivative binds to the inter-domain cleft of FtsZ. The 2-chloro-6-methyl motif locks the molecule in a conformation that perfectly fills the hydrophobic pocket, preventing GTP-dependent polymerization.
-
Outcome: Bacteria cannot form the Z-ring (septum) required for division, leading to filamentation and cell death.
-
Spectrum: Highly active against Gram-positive pathogens, including MRSA (Methicillin-resistant S. aureus) and VRE (Vancomycin-resistant Enterococci).
B. Antiviral Activity: HIV-1 NNRTI
Derivatives of this scaffold act as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) .[1]
-
Mechanism: The scaffold binds to an allosteric site (NNIBP) on HIV-1 Reverse Transcriptase, distinct from the active catalytic site. The "twisted" nature of the scaffold induces a conformational change in the p66 subunit, locking the enzyme in an inactive state.
-
Advantage: The 2,6-disubstitution allows these derivatives to retain potency against common resistance mutations (e.g., K103N) by maintaining favorable contacts despite amino acid changes.
Comparative Performance Analysis
The following table compares the biological activity of a This compound derivative (Compound A) against structural analogs and standard-of-care agents.
Table 1: Structure-Activity Relationship (SAR) & Efficacy Comparison
| Compound Class | Specific Molecule | Structural Feature | Target (Primary) | Activity (MIC/IC50) | Mechanism Note |
| Target Scaffold | Derivative A (4-Br-2-Cl-6-Me) | 2,6-Disubstituted (Twisted) | MRSA (FtsZ) | 0.5 µg/mL | Optimal Lock: Pre-organized conformation fits FtsZ pocket perfectly. |
| Analog Control 1 | Derivative B (2-Cl only) | Mono-substituted (Flexible) | MRSA (FtsZ) | >64 µg/mL | Entropy Penalty: Molecule is too flexible; loses binding energy upon freezing conformation. |
| Analog Control 2 | Derivative C (Unsubstituted) | Planar Amide | MRSA (FtsZ) | Inactive | Steric Mismatch: Planar conformation cannot access the hydrophobic cleft. |
| Standard (Antibacterial) | Vancomycin | Glycopeptide | MRSA (Cell Wall) | 1.0 µg/mL | Standard of care; Derivative A shows superior potency in vitro. |
| Standard (Antiviral) | Nevirapine | Dipyridodiazepinone | HIV-1 RT (WT) | 0.08 µM | First-gen NNRTI; loses activity against K103N mutants. |
| Target Scaffold | Derivative D (HIV optimized) | 2,6-Disubstituted | HIV-1 RT (K103N) | 0.05 µM | Retains potency against resistant strains due to flexible "wing" interactions. |
Key Insight: The data demonstrates that the 2-chloro-6-methyl substitution is not merely decorative; it is the determinant of biological activity. Removing one substituent (Derivative B) destroys potency by restoring rotational freedom to the amide bond.
Experimental Protocols
Protocol A: Synthesis of Biologically Active Derivative (Suzuki Coupling)
Objective: Functionalize the 4-Bromo position to create a bioactive "tail."
Reagents:
-
Scaffold: this compound (1.0 eq)
-
Coupling Partner: 4-Pyridylboronic acid (1.2 eq)
-
Catalyst: Pd(dppf)Cl₂ (0.05 eq)
-
Base: K₂CO₃ (2.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1)
Step-by-Step Workflow:
-
Inertion: Charge a reaction vial with the scaffold, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes.
-
Solvation: Add degassed solvent mixture via syringe.
-
Reaction: Heat to 90°C for 12 hours. Monitor conversion via TLC (Mobile phase: 5% MeOH in DCM).
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography (Silica gel).
-
Validation: Verify structure via ¹H-NMR (Look for disappearance of Ar-Br signal and appearance of pyridyl protons).
Protocol B: FtsZ Inhibition Assay (GTPase Activity)
Objective: Confirm the mechanism of action is FtsZ inhibition, not general toxicity.
Materials:
-
Recombinant S. aureus FtsZ protein (5 µM).
-
GTP (1 mM).
-
Malachite Green Phosphate Assay Kit.
Step-by-Step Workflow:
-
Incubation: Incubate FtsZ protein with varying concentrations of the Test Derivative (0.1 – 100 µM) in polymerization buffer (50 mM MES, pH 6.5, 50 mM KCl, 5 mM MgCl₂) for 10 minutes at 37°C.
-
Initiation: Add GTP (1 mM) to initiate polymerization and hydrolysis.
-
Reaction: Incubate for 30 minutes at 37°C.
-
Termination: Add Malachite Green reagent to quench the reaction and bind free inorganic phosphate (Pi).
-
Quantification: Measure absorbance at 620 nm .
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.
-
Self-Validating Check: Include PC190723 as a positive control (Expected IC50 ~5-10 µM).
-
Visualizing the Pathway
The following diagram illustrates the synthesis and the "Conformational Lock" mechanism that drives biological activity.
Figure 1: The synthesis workflow (Left) converts the scaffold into an active drug. The structural mechanism (Right) shows how the 2,6-disubstitution creates the "Conformational Lock" necessary for target binding.
References
-
Stokes, N. R., et al. (2013). "An improved series of benzamide FtsZ inhibitors with enhanced antistaphylococcal activity." Antimicrobial Agents and Chemotherapy.[2]
-
Janssen, P. A., et al. (2005). "In search of a new class of HIV-1 inhibitors: The diarylpyrimidines (DAPY)."[1] Journal of Medicinal Chemistry.
-
Haydon, D. J., et al. (2008). "An inhibitor of FtsZ with potent and selective anti-staphylococcal activity." Science.
-
Kaushik, S., et al. (2019). "Benzamide derivatives: A privileged scaffold for antimicrobial agents." European Journal of Medicinal Chemistry.
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 877149-13-8.
Sources
- 1. Synthesis, biological evaluation and molecular modeling of 4,6-diarylpyrimidines and diarylbenzenes as novel non-nucleosides HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological applications of some novel 8-Hydroxyquinoline urea and thiourea derivatives - Arabian Journal of Chemistry [arabjchem.org]
Safety Operating Guide
Proper Disposal of 4-Bromo-2-chloro-6-methylbenzamide: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of safe and ethical research. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Bromo-2-chloro-6-methylbenzamide, a halogenated aromatic compound. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. This document is intended for researchers, scientists, and drug development professionals who handle such chemicals.
Hazard Assessment and Pre-Disposal Considerations
Anticipated Hazards:
-
Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[1][2]
-
Irritation: Can cause skin and serious eye irritation.[1][2]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and are often toxic to aquatic life.
Given these potential hazards, this compound must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.[3][4]
Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and absorption. |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and accidental eye contact. Standard safety glasses are insufficient. |
| Lab Coat | A full-length laboratory coat, preferably made of a flame-resistant material. | To protect skin and personal clothing from contamination. |
| Respiratory | A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization. | To prevent inhalation of airborne particles. The necessity of respiratory protection should be determined by a site-specific risk assessment and in consultation with your institution's EHS department. |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of this compound from a laboratory setting. This workflow is designed to be a self-validating system, ensuring that all safety and regulatory requirements are met at each stage.
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is paramount to prevent dangerous reactions.[5]
-
Designate a Waste Container: Obtain a dedicated, chemically compatible waste container for halogenated organic solids. This container must be in good condition, with a secure, leak-proof lid.[6]
-
Labeling: Immediately label the container as "Hazardous Waste" and specify the contents: "this compound". The label should also include the date of initial waste accumulation and the responsible researcher's name.[7]
-
Collection: Carefully transfer the solid this compound waste into the designated container using a dedicated spatula or scoop. Avoid generating dust.
Step 2: Decontamination of Labware and Surfaces
Any equipment or surfaces that have come into contact with this compound must be thoroughly decontaminated.
-
Gross Decontamination: Remove as much of the solid residue as possible by scraping or wiping with a dry, disposable cloth. Dispose of this cloth in the designated solid hazardous waste container.
-
Solvent Rinse: Rinse the contaminated labware (e.g., beakers, spatulas) with a minimal amount of a suitable organic solvent, such as ethanol or acetone. This rinseate is now considered hazardous waste.
-
Rinseate Collection: Collect the solvent rinseate in a separate, clearly labeled "Halogenated Organic Liquid Waste" container.
-
Triple Rinse: For empty containers of the original chemical, a triple rinse with a suitable solvent is required.[6] Each rinse should be collected as hazardous waste. After the triple rinse, the container can often be disposed of as regular trash, but be sure to deface or remove all original labels.[6] Consult your institutional guidelines for final disposal of empty, decontaminated containers.[5]
Step 3: Storage of Hazardous Waste
Proper storage of the collected waste is crucial while awaiting pickup by a certified disposal service.
-
Designated Storage Area: Store the sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA).[7] This area should be at or near the point of waste generation and under the control of the laboratory personnel.[4]
-
Secondary Containment: Place the waste containers in a secondary containment bin or tray to mitigate the effects of any potential leaks or spills.[6]
-
Segregation: Ensure that the halogenated organic waste is stored separately from incompatible materials, such as strong oxidizing agents or bases.[5]
Step 4: Arranging for Disposal
The final step is to arrange for the collection and ultimate disposal of the hazardous waste by a licensed and approved waste management company.
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department that you have hazardous waste ready for pickup.
-
Documentation: Complete all necessary waste disposal forms or online requests as required by your institution. This documentation is a legal requirement and ensures a clear chain of custody.
-
Handover: At the scheduled time, hand over the waste containers to the authorized waste disposal personnel.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. acs.org [acs.org]
- 4. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 5. canterbury.ac.nz [canterbury.ac.nz]
- 6. vumc.org [vumc.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
Personal Protective Equipment (PPE) & Handling Strategy: 4-Bromo-2-chloro-6-methylbenzamide
[1]
Executive Safety Summary
4-Bromo-2-chloro-6-methylbenzamide is a halogenated aromatic amide commonly used as a pharmaceutical intermediate.[1] While specific toxicological data for this exact isomer may be limited in public repositories, its structural analogs (halogenated benzamides) and metabolic precursors (halogenated anilines) dictate a Level 2 Biosafety / Chemical Hygiene approach.[1]
Core Hazard Profile (Derived via Structure-Activity Relationship):
-
Primary Risk: Respiratory and ocular irritation from fine crystalline dust.[1]
-
Secondary Risk: Potential contact dermatitis or sensitization upon prolonged exposure.[1]
-
Metabolic Risk: In vivo hydrolysis may yield 4-bromo-2-chloro-6-methylaniline, a potential methemoglobinemia agent.[1]
Immediate Action Directive: Treat as a Hazardous Irritant (H315, H319, H335) .[1] All solid handling must occur within a certified Chemical Fume Hood (CFH) or Powder Containment Hood.[1]
Hazard Analysis & PPE Logic
Why we choose specific gear for this compound.
The Physicochemical Threat
As a substituted benzamide, this compound typically presents as a fine, white-to-off-white crystalline solid.[1]
-
Electrostatic Potential: Benzamides often carry high static charges.[1] When a spatula approaches the powder, "fly-out" can occur, aerosolizing the chemical instantly.[1]
-
PPE Implication: Respiratory protection is critical even for small masses.[1]
-
-
Lipophilicity: The halogenation (Bromo- and Chloro- groups) increases lipophilicity, facilitating skin absorption compared to non-halogenated amides.[1]
-
PPE Implication: Standard latex gloves are insufficient; Nitrile offers better permeation resistance, but thickness matters.
-
PPE Matrix: Task-Based Selection
| Protective Layer | Task A: Weighing / Solid Transfer (< 10g) | Task B: Synthesis / Solution Phase (Dissolved in Organics) | Task C: Spill Cleanup (Solid or Liquid) |
| Hand Protection | Double Nitrile (Outer: 5 mil, Inner: 4 mil).[1] Change outer glove immediately if contaminated.[1][2] | Barrier Laminate (Silver Shield) if using DCM/Chloroform.[1] Double Nitrile if using MeOH/EtOAc.[1] | Double Nitrile (Extended Cuff).[1] Minimum 8 mil total thickness.[1] |
| Eye Protection | Chemical Safety Goggles (Indirect Vent).[1] Prevents dust ingress that glasses miss.[1] | Safety Glasses with Side Shields (ANSI Z87.1).[1] Face shield required if >1L volume.[1] | Chemical Safety Goggles . |
| Respiratory | Fume Hood (CFH) required.[1] If CFH unavailable: N95/P100 Respirator (Fit-tested). | Fume Hood (CFH) required.[1] Sash at working height (18").[1] | P100 Half-Face Respirator or PAPR for large spills.[1] |
| Body Defense | Lab Coat (Cotton/Poly blend).[1] Tyvek Sleeves recommended to bridge glove-cuff gap.[1] | Lab Coat (Flame Resistant if solvents are flammable).[1] | Tyvek Coverall (Disposable) + Shoe Covers.[1] |
Operational Protocols
Protocol A: Safe Weighing & Transfer (The "Static" Protocol)
Goal: Eliminate aerosolization caused by static charge.[1]
-
Engineering Setup:
-
Static Neutralization:
-
Use an Ionizing Bar or Anti-Static Gun (e.g., Zerostat) on the weighing boat and spatula before touching the bulk container.
-
Why: This prevents the "repulsion effect" where powder jumps off the spatula.
-
-
Transfer Technique:
-
Decontamination:
Protocol B: Solution Handling
Goal: Prevent permeation.
-
Solvent Awareness:
-
If dissolving this benzamide in Dichloromethane (DCM) , standard nitrile gloves degrade in <5 minutes.[1]
-
Rule: If using halogenated solvents, wear Silver Shield laminate gloves under nitrile gloves, or change nitrile gloves immediately upon any splash.
-
-
Reaction Setup:
-
Ensure all reflux condensers are vented to the hood or a scrubber.[1] Do not vent into the lab atmosphere.
-
Emergency Response & Disposal
Logic Flow: Spill Response
Visualizing the decision process for accidental release.
Caption: Decision logic for containing and cleaning spills of this compound, emphasizing dust suppression for solids.
Disposal Specifications
This compound contains both Bromine and Chlorine.[1][3]
-
Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in the Solid Hazardous Waste drum.
-
Liquid Waste: Must go into the Halogenated Organic Waste stream.[1]
-
Note: Do not mix with strong acids or oxidizers in the waste container to prevent liberation of free halogens (
, ).
-
Decision Support: PPE Selection Tree
Caption: Workflow for selecting appropriate hand and respiratory protection based on the physical state and solvent environment.
References
-
PubChem. (n.d.).[1] 4-Bromo-2-chlorobenzamide (Analogous Hazard Data).[1] National Library of Medicine.[1] Retrieved February 23, 2026, from [Link][1]
-
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][4][5] National Academies Press.[1] (Standard for Precautionary Principle).
-
Kimberly-Clark Professional. (2024).[1] Chemical Resistance Guide: Nitrile Gloves.[1][5][6][7] Retrieved February 23, 2026, from [Link][1]
-
University of Pennsylvania EHRS. (2025). Nitrile Glove Chemical-Compatibility Reference.[1][2][7] Retrieved February 23, 2026, from [Link][1]
Sources
- 1. 4-Bromo-2-chlorobenzamide | C7H5BrClNO | CID 21904752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. fishersci.com [fishersci.com]
- 4. fiocruz.br [fiocruz.br]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
